Cdk7-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H28N6O2S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(E)-N-[3-cyano-5-[3-[(2S)-1-[(5-ethyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl]phenyl]-2-pyridinyl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C26H28N6O2S/c1-5-22-16-29-26(35-22)31-25(34)17(2)18-8-6-9-19(12-18)21-13-20(14-27)24(28-15-21)30-23(33)10-7-11-32(3)4/h6-10,12-13,15-17H,5,11H2,1-4H3,(H,28,30,33)(H,29,31,34)/b10-7+/t17-/m0/s1 |
InChI Key |
ZPXRXBCRPSLNKW-JEJOPICUSA-N |
Isomeric SMILES |
CCC1=CN=C(S1)NC(=O)[C@@H](C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)/C=C/CN(C)C)C#N |
Canonical SMILES |
CCC1=CN=C(S1)NC(=O)C(C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)C=CCN(C)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cdk7 Inhibitors in Cancer Cells
Disclaimer: While the query specified "Cdk7-IN-11," a diligent search of publicly available scientific literature and databases did not yield specific data for a compound with this exact designation. This guide, therefore, focuses on the well-elucidated mechanism of action of potent, selective, and often covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitors, using the extensively studied molecule THZ1 and the clinical candidate Samuraciclib (CT7001) as primary examples. The principles described are broadly applicable to understanding how this class of inhibitors functions in cancer cells.
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a master regulator of two fundamental cellular processes frequently dysregulated in cancer: transcription and cell cycle progression. Its dual role makes it a compelling therapeutic target. CDK7 inhibitors incapacitate cancer cells by simultaneously disrupting the transcriptional machinery essential for the expression of oncogenes and halting the cell cycle engine that drives relentless proliferation. This guide provides a detailed examination of the molecular mechanisms, presents quantitative data on inhibitor potency, outlines key experimental protocols for studying these inhibitors, and visualizes the core pathways involved.
The Central Role of CDK7 in Malignancy
CDK7 is a serine/threonine kinase that operates at the nexus of cell cycle control and gene transcription.[1]
-
As a Transcriptional Regulator: CDK7 is a core component of the general transcription factor IIH (TFIIH).[1][2] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and serine 7 residues.[3][4] This phosphorylation is a critical step for transcription initiation, promoter clearance, and productive gene expression.[4] Cancers often exhibit "transcriptional addiction," a heightened reliance on the continuous expression of key oncogenes (e.g., MYC) and anti-apoptotic proteins, making them particularly vulnerable to transcriptional disruption.[5][6]
-
As a Cell Cycle Engine: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[7][8] The CAK complex is responsible for the full activation of other cell cycle CDKs—including CDK1, CDK2, CDK4, and CDK6—by phosphorylating a key threonine residue in their T-loop.[2][9] This sequential activation of CDKs drives cells through the G1/S and G2/M phases of the cell cycle.[2]
Given this dual functionality, elevated CDK7 expression has been documented across numerous cancer types and is often correlated with poor clinical outcomes.
Core Mechanism of Action of CDK7 Inhibitors
Selective CDK7 inhibitors, particularly covalent inhibitors like THZ1, achieve high potency and selectivity by targeting a unique cysteine residue (Cys312) located outside the conventional ATP-binding pocket of CDK7.[3][10] This irreversible binding leads to a profound and sustained inhibition of its kinase activity, triggering a multi-pronged attack on cancer cells.
Potent and Immediate Transcriptional Repression
The most immediate effect of CDK7 inhibition is the shutdown of transcription.
-
Inhibition of RNA Pol II Phosphorylation: CDK7 inhibitors directly prevent the phosphorylation of the RNA Pol II CTD.[3][11] This stalls the transcription process at its very beginning, leading to a rapid global decrease in the synthesis of new mRNA.
-
Targeting Transcriptional Addiction: Cancer cells that are dependent on super-enhancer-driven oncogenes, such as MYC in small cell lung cancer or RUNX1 in T-cell acute lymphoblastic leukemia (T-ALL), are exceptionally sensitive to CDK7 inhibition.[3][5][12] The short half-life of these oncoproteins means that even a brief interruption in their transcription can lead to a dramatic decrease in their cellular levels, triggering cell death.[5][6]
Induction of Cell Cycle Arrest
By inhibiting the CAK complex, CDK7 inhibitors prevent the activation of downstream cell cycle CDKs.[7][8]
-
G1 and G2/M Arrest: Lack of CDK2 activation prevents the transition from G1 to S phase, while the failure to activate CDK1 blocks entry into mitosis (G2/M arrest).[1][2] This halt in proliferation effectively stops tumor growth.
-
Disruption of Cyclin Binding: In some contexts, CDK7 inhibition can also prevent the assembly of the CDK1/Cyclin B complex, which is an unexpected mechanism that further ensures mitotic entry is blocked.[13]
Induction of Apoptosis
The combined assault of transcriptional repression and cell cycle arrest ultimately forces cancer cells into a state of programmed cell death (apoptosis). This is primarily achieved by inhibiting the transcription of key, short-lived anti-apoptotic proteins like MCL-1 and BCL-XL.[5][6] When the levels of these survival proteins plummet, the intrinsic apoptotic pathway is activated, leading to cell demise.
Quantitative Analysis of CDK7 Inhibition
The potency of CDK7 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays and their growth inhibition (GI50) or anti-proliferative (IC50) effects in cancer cell lines.
| Cell Line | Cancer Type | Inhibitor | IC50 / GI50 (nM) | Citation |
| Jurkat | T-Cell Acute Lymphoblastic Leukemia | THZ1 | 50 | [14] |
| Loucy | T-Cell Acute Lymphoblastic Leukemia | THZ1 | 0.55 | [14] |
| LNCaP | Prostate Cancer | CT7001 | 148 (GI50) | [15] |
| C4-2B | Prostate Cancer | CT7001 | 142 (GI50) | [15] |
| U266 | Multiple Myeloma | THZ1 | ~200 (IC50) | [5][6] |
| H929 | Multiple Myeloma | THZ1 | ~200 (IC50) | [5] |
Note: IC50 values can vary based on experimental conditions and assay duration.
Key Experimental Protocols
Verifying the mechanism of action of a CDK7 inhibitor involves a series of standard molecular biology techniques.
Western Blot for Phosphoprotein Analysis
This protocol is used to assess the phosphorylation status of CDK7 targets.
-
Cell Treatment & Lysis: Culture cancer cells to ~70-80% confluency. Treat with the CDK7 inhibitor (e.g., 0-500 nM THZ1) for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include those against phospho-RNA Pol II CTD (Ser5), phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and total protein controls.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol measures changes in the mRNA levels of transcriptionally regulated genes.
-
Cell Treatment & RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan master mix, cDNA template, and primers specific for target genes (e.g., MYC, MCL1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Run the reaction on a real-time PCR cycler. Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the target gene expression to the housekeeping gene.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the inhibitor on cell cycle distribution.
-
Cell Treatment: Treat cells with the inhibitor for a longer duration (e.g., 24-72 hours) to allow for cell cycle effects to manifest.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism of Action
The following diagrams illustrate the core pathways affected by CDK7 inhibition.
Caption: The dual mechanism of CDK7 inhibition in cancer cells.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor [en-cancer.fr]
- 13. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
The Function and Therapeutic Potential of Cdk7-IN-11: A Technical Guide
This document provides a detailed technical overview of the function of Cdk7-IN-11, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic applications of CDK7 inhibition. This guide covers the dual roles of CDK7 in cell cycle control and transcription, the mechanism of action of its inhibitors, quantitative data on this compound's potency, and detailed experimental protocols for evaluating such compounds.
Introduction: The Dual Roles of CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine protein kinase that functions as a master regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] This dual functionality makes it a critical enzyme for cell proliferation and survival and, consequently, an attractive target for cancer therapy.[1]
-
Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[2][3] The CAK complex is responsible for the activating T-loop phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential drivers of the cell cycle.[2][4] By activating these downstream CDKs, CDK7 governs the transitions between different phases of the cell cycle, such as G1/S and G2/M.[4][5]
-
Transcriptional Regulation: CDK7 is also an essential component of the general transcription factor TFIIH.[2][3] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II).[4] This phosphorylation event, primarily on Serine 5 and 7 of the CTD heptapeptide repeat, is crucial for transcription initiation, promoter escape, and mRNA processing.[4] Furthermore, CDK7 can directly phosphorylate and regulate the activity of various transcription factors, including the estrogen receptor (ERα) and MYC-regulated proteins, which are key drivers in many cancers.[4][6]
Given that cancer cells exhibit dysregulated cell division and are often addicted to the high-level expression of specific oncogenes, they are particularly vulnerable to the simultaneous disruption of both the cell cycle and transcription machinery. Therefore, inhibiting CDK7 presents a powerful therapeutic strategy to induce cell cycle arrest and apoptosis in tumor cells.[1]
This compound: A Potent and Orally Active CDK7 Inhibitor
This compound is an orally active and potent inhibitor of CDK7.[7] It has been identified as a promising molecule for investigating the biological consequences of CDK7 inhibition and for potential therapeutic development.
Mechanism of Action
CDK7 inhibitors function by binding to the CDK7 enzyme and blocking its kinase activity, thereby preventing the phosphorylation of its substrates.[1] This inhibition disrupts the function of both the CAK and TFIIH complexes. The consequences are twofold:
-
Cell Cycle Arrest: Inhibition of CAK activity prevents the activation of cell cycle CDKs, leading to a halt in cell cycle progression, predominantly at the G1/S transition.[5]
-
Transcriptional Repression: Inhibition of TFIIH-associated CDK7 activity blocks Pol II-mediated transcription. This leads to a rapid depletion of proteins with short half-lives, including key oncogenes (e.g., MYC) and anti-apoptotic factors, ultimately triggering programmed cell death (apoptosis).[6]
While the specific binding mode of this compound (e.g., ATP-competitive, covalent) is not detailed in publicly available literature, its high potency suggests a strong and specific interaction with the CDK7 kinase.
Data Presentation
Quantitative data for this compound is summarized below. Due to the limited availability of a public kinase selectivity profile for this compound, a representative dataset for a well-characterized covalent CDK7 inhibitor, SY-351, is provided for context. This illustrates the expected selectivity profile for a high-quality chemical probe targeting CDK7.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Inhibition | CDK7 Kinase | IC₅₀ | 4.2[7] |
| Cellular Proliferation (72h) | MDA-MB-468 (TNBC) | IC₅₀ | 14.0[7] |
| Cellular Proliferation (72h) | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 3.0[7] |
Table 2: Representative Kinase Selectivity Profile (SY-351)
This data is for the covalent CDK7 inhibitor SY-351 and is presented as a representative example of a selective compound. Data for this compound is not publicly available.
| Kinase | Percent Inhibition @ 0.2 µM | Percent Inhibition @ 1.0 µM |
|---|---|---|
| CDK7 | >90% | >95% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other 249 Kinases | <50% | Majority <50% |
(Data adapted from KiNativ profiling of SY-351 in A549 cell lysate)[2][8]
Signaling Pathways and Experimental Workflows
Visualizations of key pathways and experimental logic are provided below using Graphviz.
Caption: Dual functions of CDK7 in cell cycle and transcription.
Caption: Mechanism of action of a CDK7 inhibitor like this compound.
Caption: Experimental workflow for CDK7 inhibitor characterization.
Experimental Protocols
Detailed protocols for the characterization of this compound and similar CDK7 inhibitors are provided below. Note: As the specific protocols used to generate the data for this compound are not publicly available, the following represent standard, widely accepted methodologies in the field, adapted from studies on other selective CDK7 inhibitors.[3][8]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified CDK7 kinase.
Materials:
-
Recombinant human CDK7/CyclinH/MAT1 complex (e.g., from SignalChem).
-
CDK7 substrate (e.g., generic peptide substrate like Ser/Thr peptide 1, or full-length CDK2/Cyclin A).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test Compound (this compound) serially diluted in DMSO.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP solution (at Km concentration for CDK7).
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO vehicle (for positive and negative controls).
-
Add 2.5 µL of a 2x enzyme/substrate mix (containing CDK7/CycH/MAT1 and substrate peptide) in Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to consume unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo® 2.0)
Objective: To determine the IC₅₀ of a test compound on the proliferation of cancer cell lines (e.g., MDA-MB-468, HepG2).
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound (this compound) serially diluted in culture medium.
-
CellTiter-Glo® 2.0 Assay Reagent (Promega).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer plate reader.
Methodology:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium and incubate overnight (37°C, 5% CO₂).
-
Prepare 2x serial dilutions of this compound in culture medium.
-
Remove the old medium from the plate and add 100 µL of medium containing the test compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated cells and plot the dose-response curve to calculate the IC₅₀.
Protocol 3: Western Blot for Pathway Modulation Analysis
Objective: To assess the effect of CDK7 inhibition on the phosphorylation of downstream targets (e.g., Pol II CTD Ser5, CDK1 T161).
Materials:
-
Cancer cell line (e.g., HCT116, Jurkat).
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-Pol II CTD (Ser5), anti-phospho-CDK1 (Thr161), anti-total Pol II, anti-total CDK1, anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C).
-
Determine protein concentration using the BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Acquire images using a chemiluminescence imaging system. Analyze band intensities relative to the loading control.
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor cells (e.g., MDA-MB-468) for implantation.
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).
-
Vehicle control solution.
-
Calipers for tumor measurement.
Methodology:
-
Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Administer the compound or vehicle by oral gavage daily (or as determined by pharmacokinetic studies).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.
-
Monitor animal body weight and general health as a measure of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Analyze the data by comparing tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK7 ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cdk7-IN-11: A Technical Primer on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Roles of CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) stands as a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward. Simultaneously, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription. Given its central role in these pathways, aberrant CDK7 activity has been implicated in the uncontrolled proliferation characteristic of many cancers, making it a compelling target for therapeutic intervention. This has spurred the development of selective CDK7 inhibitors, a class of molecules with the potential to simultaneously halt the cell cycle and disrupt the transcriptional machinery of cancer cells.
Discovery and Synthesis of Cdk7-IN-11
This compound has emerged as a potent and orally active inhibitor of CDK7. Its discovery was detailed in the international patent application WO2021182914A1, which describes a series of novel compounds with CDK7 inhibitory activity.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound, as outlined in patent WO2021182914A1, involves a multi-step chemical synthesis process. While the patent provides a comprehensive description of the synthetic route, a generalized protocol would typically involve the sequential assembly of a core heterocyclic scaffold, followed by the introduction of various substituents to optimize potency and selectivity.
General Synthetic Scheme:
The synthesis would likely commence with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and functional group manipulations to construct the final molecule. Each step would require specific reaction conditions, including the choice of solvents, reagents, temperature, and reaction time, followed by purification of the intermediate compounds, often using techniques like column chromatography. The final product, this compound, would be characterized by standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure and purity.
Biological Activity and Mechanism of Action
This compound demonstrates potent inhibitory activity against its target kinase, CDK7. The mechanism of action is presumed to be through competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data: In Vitro Activity
The inhibitory potency of this compound has been quantified through biochemical and cellular assays.
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | CDK7 | 4.2 |
| Cell Proliferation Assay | MDA-MB-468 (Breast Cancer) | 14.0 |
| HepG2 (Liver Cancer) | 3.0 |
Experimental Protocols: Biological Assays
CDK7 Kinase Inhibition Assay:
The in vitro inhibitory activity of this compound against CDK7 is typically determined using a kinase assay. A common method involves the following steps:
-
Reagents and Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate, ATP (adenosine triphosphate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A reaction mixture is prepared containing the CDK7 enzyme, the peptide substrate, and assay buffer in the wells of a microplate.
-
This compound, at varying concentrations, is added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay:
The anti-proliferative effect of this compound on cancer cell lines is assessed using a cell viability assay. A standard protocol is as follows:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-468, HepG2) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin assay, which measures the metabolic activity of viable cells.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by analyzing the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the context of this compound's action and its discovery process, the following diagrams are provided.
Conclusion
This compound represents a significant advancement in the development of selective CDK7 inhibitors. Its potent and orally active profile, coupled with its demonstrated anti-proliferative effects in cancer cell lines, underscores its potential as a valuable research tool and a promising candidate for further preclinical and clinical investigation. The detailed study of this compound and similar molecules will continue to illuminate the therapeutic potential of targeting the dual roles of CDK7 in cancer.
Cdk7-IN-11: A Technical Guide to a Highly Selective Cdk7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] Inhibition of CDK7 presents a promising strategy for the treatment of various cancers. This technical guide provides an in-depth overview of Cdk7-IN-11, a potent and highly selective inhibitor of CDK7. This document details its chemical properties, biological activity, and selectivity profile. Furthermore, it provides comprehensive, representative experimental protocols for the biochemical and cell-based assays used to characterize this and similar kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle through its various phases.[4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][5] Given this dual functionality, CDK7 is a master regulator of cell proliferation and survival. In many cancers, there is an increased reliance on transcriptional machinery and a dysregulation of the cell cycle, making CDK7 an attractive target for therapeutic intervention.[3][6] Selective inhibition of CDK7 can simultaneously halt cell cycle progression and disrupt the transcriptional program that drives tumor growth.[6]
This compound: A Potent and Selective Inhibitor
This compound is an orally active small molecule inhibitor of CDK7. It has demonstrated high potency in biochemical assays and significant anti-proliferative effects in cancer cell lines.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₈N₆O₂S |
| Molecular Weight | 488.60 g/mol |
| CAS Number | 2414896-32-3 |
Biological Activity and Selectivity
This compound exhibits potent and selective inhibition of CDK7. The inhibitory activity has been quantified through biochemical assays, and its anti-proliferative effects have been demonstrated in cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| CDK7 | 4.2 |
| CDK1 | >1000 |
| CDK2 | >1000 |
| CDK3 | >1000 |
| CDK4 | >1000 |
| CDK5 | >1000 |
| CDK6 | >1000 |
| CDK9 | >1000 |
Data sourced from patent WO2021182914A1.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) (72h incubation) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 14.0 |
| HepG2 | Hepatocellular Carcinoma | 3.0 |
Data sourced from MedchemExpress product datasheet, referencing patent WO2021182914A1.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the dual functions of CDK7 in the cell cycle and transcription.
References
- 1. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Cdk7: A Linchpin in Transcription and Cell Cycle Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (Cdk7) stands at a critical intersection of cellular regulation, orchestrating the seemingly disparate processes of gene transcription and cell cycle progression. This dual functionality makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Cdk7's roles, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The Duality of Cdk7
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that drive the eukaryotic cell cycle. While most CDKs are dedicated to either cell cycle control or transcription, Cdk7 is a notable exception, playing essential roles in both.[1] This dual agency is facilitated by its association with different protein complexes.
-
In Transcription: As a subunit of the general transcription factor IIH (TFIIH), Cdk7 is integral to the initiation of transcription by RNA polymerase II (Pol II).[2][3]
-
In the Cell Cycle: As the catalytic subunit of the CDK-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, thereby governing transitions between cell cycle phases.[4]
Cdk7 forms a stable trimeric complex with Cyclin H and MAT1 (Ménage à Trois 1).[2][5] This core complex can then associate with the larger TFIIH complex to regulate transcription or function as the free CAK complex to control the cell cycle. The specific activity and substrate preference of Cdk7 are modulated by these interactions.[1][4]
Cdk7 in the Realm of Transcription
Cdk7's role in transcription is multifaceted, extending from the initiation to the termination phases of the process.
A Key Component of the TFIIH Complex
The TFIIH complex is a multi-subunit protein complex with roles in transcription initiation and DNA repair.[3] Cdk7, along with Cyclin H and MAT1, forms the kinase module of TFIIH.
Phosphorylation of the RNA Polymerase II C-Terminal Domain (CTD)
The largest subunit of RNA Polymerase II, Rpb1, possesses a long C-terminal domain (CTD) composed of multiple repeats of the heptapeptide consensus sequence YSPTSPS. The phosphorylation status of this CTD is a key determinant of the transcription cycle. Cdk7 preferentially phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD heptad repeat.[1][6][7]
-
Ser5 Phosphorylation: This modification is crucial for promoter clearance, the transition from transcription initiation to elongation, and the recruitment of capping enzymes to the nascent RNA transcript.[6]
-
Ser7 Phosphorylation: Phosphorylation at this position is also important for transcription of certain genes, particularly small nuclear RNA (snRNA) genes, and is involved in 3'-end processing of transcripts.[1]
Regulation of Promoter-Proximal Pausing
Promoter-proximal pausing is a critical regulatory step where Pol II stalls shortly after initiating transcription. Cdk7 plays a complex role in this process. It is required for the recruitment of the Negative Elongation Factor (NELF), which contributes to the establishment of the pause.[1][8] Paradoxically, Cdk7 also contributes to pause release by phosphorylating and activating Cdk9, the kinase component of the Positive Transcription Elongation Factor b (P-TEFb), which then phosphorylates NELF and the DRB-sensitivity-inducing factor (DSIF), leading to their conversion into positive elongation factors.[6][8]
Signaling Pathway of Cdk7 in Transcription
Cdk7 at the Helm of the Cell Cycle
Cdk7's function as a CDK-activating kinase (CAK) is fundamental to the orderly progression of the cell cycle.
The CDK-Activating Kinase (CAK) Complex
The free trimeric complex of Cdk7, Cyclin H, and MAT1 constitutes the CAK.[4] The primary role of CAK is to phosphorylate a conserved threonine residue within the activation loop (T-loop) of other CDKs, a modification that is essential for their kinase activity.
Regulation of Cell Cycle Transitions
By activating key cell cycle CDKs, Cdk7 governs major cell cycle transitions:
-
G1/S Transition: Cdk7 activates Cdk2/Cyclin E and Cdk2/Cyclin A complexes, which are essential for the initiation of DNA replication.
-
G2/M Transition: Cdk7-mediated activation of Cdk1/Cyclin B is a prerequisite for entry into mitosis.
-
G1 Progression: Cdk7 also phosphorylates and activates Cdk4/Cyclin D and Cdk6/Cyclin D complexes, which drive progression through the G1 phase.
Signaling Pathway of Cdk7 in Cell Cycle Control
Quantitative Data on Cdk7 Function
Cdk7 Substrate Phosphorylation Sites
| Substrate | Phosphorylation Site(s) | Function | Reference(s) |
| RNA Polymerase II CTD | Serine 5, Serine 7 | Transcription initiation, promoter clearance, RNA capping | [1][6][7] |
| Cdk1 | Threonine 161 | Activation, G2/M transition | |
| Cdk2 | Threonine 160 | Activation, G1/S transition | |
| Cdk4 | Threonine 172 | Activation, G1 progression | [9] |
| Cdk6 | Threonine 177 | Activation, G1 progression | |
| Cdk9 (P-TEFb) | Threonine 186 | Activation, transcriptional elongation | [8] |
Cdk7 Inhibitor Potency
| Inhibitor | Type | IC50 (nM) | Target(s) | Reference(s) |
| THZ1 | Covalent | 3.2 | Cdk7 | [10] |
| SY-1365 | Covalent | 84 | Cdk7 | [10] |
| CT7001 (ICEC0942) | Reversible | 40 | Cdk7 | [10] |
| BS-181 | Reversible | 21 | Cdk7 | [10][11] |
| Flavopiridol | Reversible | 10 | Multiple CDKs | [12] |
| (R)-roscovitine | Reversible | 500 | Multiple CDKs | [12] |
| AT7519 | Reversible | <10 (for Cdk9) | Multiple CDKs | [12] |
| BAY-1000394 | Reversible | 5-25 | Multiple CDKs | [12] |
| SY-351 | Covalent | 23 | Cdk7 | [13] |
Cdk7 Expression in Cancer
| Cancer Type | Cdk7 Expression Level | Correlation with Prognosis | Reference(s) |
| Breast Cancer | Elevated | Inversely proportional to poor prognostic factors in ER+ | [14] |
| Hepatocellular Carcinoma | Upregulated | Associated with poor prognosis | [15] |
| Intrahepatic Cholangiocarcinoma | Significantly associated with higher tumor grade | Associated with worse prognosis | [16] |
| Medulloblastoma (MYC-driven) | Essential for tumorigenesis | - | [17] |
| Pancreatic Ductal Adenocarcinoma | Overexpressed | Associated with poor prognosis | [18] |
| Non-Small-Cell Lung Cancer | Overexpressed | Associated with poor prognosis | [18] |
| Small-Cell Lung Cancer | Overexpressed | Associated with poor prognosis | [18] |
Detailed Experimental Protocols
In Vitro Cdk7 Kinase Assay
This protocol is adapted from commercially available kits and published literature for measuring the kinase activity of recombinant Cdk7.
Materials:
-
Recombinant active Cdk7/Cyclin H/MAT1 complex
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., GST-CTD fusion protein or a synthetic peptide substrate like Cdk7/9tide)
-
ATP (including [γ-32P]ATP for radiometric assays or unlabeled ATP for ADP-Glo™ assays)
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper for radiometric assays
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure:
-
Prepare Kinase Reaction:
-
Thaw all reagents on ice.
-
Prepare a master mix of the kinase reaction buffer containing the desired concentration of the substrate.
-
In a 96-well plate, add the kinase reaction master mix.
-
Add the Cdk7 enzyme to each well, except for the negative control wells.
-
Add the test compounds (inhibitors) at various concentrations.
-
-
Initiate Reaction:
-
Start the reaction by adding a solution of ATP (and [γ-32P]ATP if applicable) to each well. The final ATP concentration should be at or near the Km for Cdk7 if known, or a standard concentration (e.g., 10 µM) can be used.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Detect Signal:
-
For ADP-Glo™ Assay:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
For Radiometric Assay:
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 75 mM phosphoric acid.
-
Wash once with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
For inhibitor studies, plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Kinase Assay:
Chromatin Immunoprecipitation (ChIP) for Cdk7
This protocol is a synthesized guideline for performing ChIP to study the association of Cdk7 with specific genomic regions.
Materials:
-
Cultured cells
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS)
-
Wash buffers (low salt, high salt, LiCl, and TE buffer)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
Anti-Cdk7 antibody and control IgG
-
Protein A/G magnetic beads
-
Sonicator
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells in cell lysis buffer.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with the anti-Cdk7 antibody or control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for 1-2 hours.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA by qPCR using primers specific for the genomic regions of interest.
-
Workflow for Chromatin Immunoprecipitation (ChIP):
References
- 1. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK7 in oncology: The avenue forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controling RNA Polymerase Dynamics | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 8. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin-dependent kinase 7 (CDK7) expression in human hepatocellular carcinoma: association with HCC progression, prognosis and cell proliferative capacity - Liu - Translational Cancer Research [tcr.amegroups.org]
- 16. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Target Validation of Covalent CDK7 Inhibitors in Oncology
Disclaimer: Information regarding a specific molecule designated "Cdk7-IN-11" is not publicly available. This guide will therefore focus on the well-characterized, representative covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitor, THZ1 , as a proxy to discuss the principles and methodologies of CDK7 target validation in oncology. The data and protocols presented are based on published literature for THZ1 and other closely related covalent CDK7 inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[4][5] Many cancers exhibit a heightened dependency on transcriptional processes, making them particularly vulnerable to CDK7 inhibition.[5]
This technical guide provides a comprehensive overview of the target validation of covalent CDK7 inhibitors, using THZ1 as a primary example. It covers the mechanism of action, quantitative preclinical data, detailed experimental protocols for key validation assays, and visual representations of the core signaling pathways and experimental workflows.
Mechanism of Action of Covalent CDK7 Inhibitors
Covalent CDK7 inhibitors like THZ1 possess a unique mechanism of action that confers high potency and selectivity. These inhibitors typically feature a reactive group, such as an acrylamide moiety, which forms a covalent bond with a non-conserved cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[5] This irreversible binding leads to sustained inhibition of CDK7's kinase activity.
The inhibition of CDK7 has two major downstream consequences:
-
Transcriptional Suppression: Inhibition of RNAPII CTD phosphorylation leads to a global decrease in transcription. This effect is particularly pronounced for genes associated with super-enhancers, which are often responsible for driving the expression of key oncogenes like MYC and RUNX1.[5]
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, CDK7 inhibition leads to a halt in cell cycle progression, typically at the G1/S transition.[1][6]
Quantitative Preclinical Data
The following tables summarize key quantitative data for representative covalent CDK7 inhibitors from preclinical studies.
Table 1: Biochemical Activity of Covalent CDK7 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki / KD | Reference(s) |
| THZ1 | CDK7 | Biochemical Kinase Assay | 3.2 nM (IC50) | [5] |
| THZ1 | CDK7 | Kinase Binding Assay (180 min) | 1.8 nM (KD) | [5] |
| THZ1-R (non-reactive analog) | CDK7 | Biochemical Kinase Assay | 183 nM (IC50) | [5] |
| YKL-5-124 | CDK7 | In vitro Kinase Assay | 9.7 nM (IC50) | [6] |
| YKL-5-124 | CDK12 | In vitro Kinase Assay | >10,000 nM (IC50) | [6] |
| YKL-5-124 | CDK13 | In vitro Kinase Assay | >10,000 nM (IC50) | [6] |
Table 2: Cellular Activity of Covalent CDK7 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference(s) |
| THZ1 | Jurkat (T-ALL) | Cell Proliferation | 5.1 nM | [5] |
| THZ1 | HCT116 (Colon) | Cell Proliferation | 21.5 nM | [5] |
| SY-1365 | HL60 (AML) | Target Engagement (EC50) | ~50 nM | [7] |
| Unnamed Covalent Inhibitor | OCI-AML3 (WT) | Antiproliferation | 4 nM | [8] |
| Unnamed Covalent Inhibitor | OCI-AML3 (C312S Mutant) | Antiproliferation | 3980 nM | [8] |
Experimental Protocols
In Vitro CDK7 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex (e.g., from Sino Biological, BPS Bioscience)[9][10]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., GST-CTD peptide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[9]
-
Test compound (e.g., this compound/THZ1) dissolved in DMSO
-
96-well plates
Procedure (using ADP-Glo™):
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant CDK7 complex, and substrate to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[11]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[9]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[9]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
This assay determines the effect of a CDK7 inhibitor on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
Procedure (using CCK-8):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well.[12]
-
Incubate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Western Blotting for Target Engagement and Downstream Effects
This technique is used to confirm target engagement by observing the phosphorylation status of CDK7 substrates.
Materials:
-
Cancer cells treated with the CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser5, Ser7), anti-phospho-CDK2 (Thr160), anti-total CDK7, anti-GAPDH (loading control)[5][6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of a CDK7 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)[14][15]
-
Cancer cell line or patient-derived tumor tissue
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-10 million cells) mixed with or without Matrigel into the flank of the mice.[16]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.[17]
-
Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess treatment efficacy.
Mandatory Visualizations
Signaling Pathways
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Workflow
Caption: Workflow for CDK7 inhibitor target validation.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. Cell Viability Assay [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
An In-depth Technical Guide to Cdk7 Inhibition in Basic Cancer Research: A Focus on the Clinical Candidate SY-5609
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] Inhibition of CDK7 offers a promising therapeutic strategy to concurrently disrupt these fundamental processes that are often dysregulated in cancer. This technical guide provides an in-depth overview of a potent and selective CDK7 inhibitor, SY-5609, which has entered clinical trials. We will delve into its mechanism of action, biochemical and cellular activities, and provide exemplary experimental protocols for its characterization. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of CDK7 inhibition in basic cancer research.
Introduction to CDK7 as a Cancer Target
CDK7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK).[4][5] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[1][4][5][6] Additionally, CDK7 is a critical component of the general transcription factor TFIIH.[2][3][4] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation and elongation phases of transcription.[2][3]
Given its central role in two essential cellular processes frequently hijacked by cancer cells, CDK7 is an attractive therapeutic target.[1][7] Many cancers exhibit a heightened dependence on transcriptional regulation and show dysregulated cell cycle control, making them particularly vulnerable to CDK7 inhibition.[6][7]
SY-5609: A Potent and Selective Covalent CDK7 Inhibitor
While the user's request specified "Cdk7-IN-11," no publicly available information exists for a compound with this designation. Therefore, this guide will focus on a well-characterized and clinically relevant CDK7 inhibitor, SY-5609 .
SY-5609 is a potent, selective, and orally bioavailable covalent inhibitor of CDK7.[8] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and irreversible inhibition. This characteristic can provide a sustained pharmacodynamic effect.
Mechanism of Action
SY-5609 exerts its anti-cancer effects through the dual inhibition of transcription and cell cycle progression:
-
Transcriptional Inhibition: By inhibiting CDK7's phosphorylation of the Pol II CTD, SY-5609 disrupts the transcription of a broad range of genes. Cancer cells are often highly dependent on the continuous transcription of oncogenes (e.g., MYC) and anti-apoptotic proteins for their survival and proliferation. Inhibition of CDK7 leads to a rapid downregulation of these key transcripts, inducing cell stasis and apoptosis.
-
Cell Cycle Arrest: Through inhibition of the CAK complex, SY-5609 prevents the activation of cell cycle CDKs. This leads to a halt in cell cycle progression, typically at the G1/S transition, preventing cancer cells from dividing.[2]
Biochemical and Cellular Activity of SY-5609
The following tables summarize the quantitative data for SY-5609 and other representative CDK7 inhibitors.
Table 1: Biochemical Activity of Selected CDK7 Inhibitors
| Compound | Target | IC50 / KD | Assay Type | Reference |
| SY-5609 | CDK7 | KD = 0.065 nM | Binding Assay | [8] |
| THZ1 | CDK7 | IC50 = 53.5 nM | In vitro kinase assay | [9] |
| YKL-5-124 | CDK7 | IC50 = 53.5 nM | In vitro kinase assay | [9] |
| BS-181 | CDK7 | IC50 = 1.75 µM (KHOS cells) | Cell Viability Assay | [10] |
| LY3405105 | CDK7 | IC50 = 93 nM | Biochemical Assay | [8] |
Table 2: Cellular Activity of SY-5609 in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 / EC50 | Reference |
| HCC70 | Triple-Negative Breast Cancer | Proliferation | Not Specified (nM range) | [8] |
| A2780 | Ovarian Cancer | Proliferation | Not Specified (nM range) | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by CDK7 inhibition is crucial for understanding its mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for characterizing CDK7 inhibitors.
CDK7 Signaling Pathways
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by SY-5609.
Experimental Workflow for CDK7 Inhibitor Characterization
Caption: A typical workflow for the preclinical characterization of a CDK7 inhibitor.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative methodologies for key assays used in the characterization of CDK7 inhibitors like SY-5609.
In Vitro CDK7 Kinase Assay (IC50 Determination)
This protocol is adapted from commercially available kinase assay kits.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide (e.g., a peptide derived from the Pol II CTD)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., SY-5609) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase assay buffer to each well.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the CDK7/Cyclin H/MAT1 enzyme to all wells except the "no enzyme" control.
-
Add the CDK substrate peptide to all wells.
-
Initiate the reaction by adding ATP to all wells.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Viability Assay (MTT Assay)
Objective: To assess the effect of a CDK7 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., SY-5609) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blot for Target Engagement
Objective: To determine if the CDK7 inhibitor reduces the phosphorylation of downstream targets in cells.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., SY-5609)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Pol II CTD Ser5, anti-total Pol II, anti-phospho-CDK1 Thr161, anti-total CDK1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Acquire the image using a digital imager. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Conclusion
The dual role of CDK7 in transcription and cell cycle regulation makes it a highly attractive target for cancer therapy. Potent and selective inhibitors like SY-5609 have demonstrated promising preclinical activity and are currently being evaluated in clinical trials. This technical guide provides a foundational understanding of the mechanism of action of CDK7 inhibitors, presents key quantitative data for SY-5609, and offers detailed protocols for its preclinical characterization. It is anticipated that this resource will aid researchers in the design and execution of their studies aimed at further elucidating the therapeutic potential of CDK7 inhibition in oncology.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
The Effect of CDK7 Inhibition on RNA Polymerase II Phosphorylation: A Technical Guide
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving the cell cycle.[1][4] Concurrently, as a subunit of the general transcription factor TFIIH, CDK7 is essential for the initiation and regulation of transcription by RNA Polymerase II (Pol II).[1][2][5] This guide provides an in-depth analysis of the effects of CDK7 inhibition on the phosphorylation of RNA Polymerase II, a key event in transcriptional regulation.
A specific inhibitor, Cdk7-IN-11, was initially queried. As no publicly available data for a compound with this designation could be found, this document will proceed with a discussion of the effects of well-characterized, representative CDK7 inhibitors. The principles and methodologies described herein are broadly applicable to the study of any selective CDK7 inhibitor.
Core Mechanism: CDK7 and RNA Polymerase II Phosphorylation
The large subunit of RNA Polymerase II, Rpb1, possesses a unique C-terminal domain (CTD) composed of multiple repeats of the heptapeptide consensus sequence Y1S2P3T4S5P6S7.[6][7] The phosphorylation status of the serine residues at positions 2, 5, and 7 of this repeat is dynamic and dictates the stage of the transcription cycle.
CDK7 directly and indirectly influences the phosphorylation of the Pol II CTD:
-
Direct Phosphorylation of Serine 5 and Serine 7: CDK7, as part of the TFIIH complex, directly phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the Pol II CTD.[5][7] Ser5 phosphorylation is a critical step for transcription initiation, promoter clearance, and the recruitment of mRNA capping enzymes.[5][8] Ser7 phosphorylation is also important for the transcription of certain genes, such as small nuclear RNAs (snRNAs).[5]
-
Indirect Regulation of Serine 2 Phosphorylation: CDK7 acts as an activating kinase for CDK9.[5][7] CDK9, a component of the positive transcription elongation factor b (P-TEFb), is the primary kinase responsible for phosphorylating Serine 2 (Ser2) of the Pol II CTD.[6] Ser2 phosphorylation is a hallmark of the transition from abortive initiation to productive elongation.[6] Therefore, by activating CDK9, CDK7 indirectly promotes Ser2 phosphorylation and transcriptional elongation.
Inhibition of CDK7 is thus expected to have a multi-pronged effect on Pol II phosphorylation, leading to a decrease in Ser5 and Ser7 phosphorylation directly, and a subsequent reduction in Ser2 phosphorylation indirectly.
Data Presentation: Inhibitory Activity of Representative CDK7 Inhibitors
The potency and selectivity of CDK7 inhibitors are critical parameters in their use as research tools and potential therapeutics. The following tables summarize the in vitro inhibitory concentrations (IC50) of several well-studied CDK7 inhibitors against CDK7 and other related kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Comments |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | Covalent inhibitor. |
| CDK2 | 1300 | Highly selective for CDK7 over CDK2 and CDK9.[9] | |
| CDK9 | 3020 | ||
| SY-351 | CDK7/CCNH/MAT1 | 23 | Covalent inhibitor.[10] |
| CDK2/CCNE1 | 321 | Selective for CDK7.[10] | |
| CDK9/CCNT1 | 226 | ||
| CDK12/CCNK | 367 | ||
| BS-181 HCl | CDK7 | 21 | Non-covalent inhibitor. Highly selective for CDK7 over other CDKs.[9] |
| THZ1 | CDK7 | - | Covalent inhibitor. Also potent against CDK12 and CDK13. |
| CDK12 | - | ||
| CDK13 | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK7's dual role in RNA Pol II phosphorylation.
Caption: Experimental workflow for analyzing Pol II phosphorylation.
Experimental Protocols
In Vitro Kinase Assay for CDK7 Activity
This protocol is designed to measure the direct kinase activity of CDK7 on a peptide substrate and to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide containing the Pol II CTD consensus sequence)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (e.g., 10 mM stock)
-
This compound (or other inhibitor) stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well white, flat-bottom plates
-
Multichannel pipettes
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
2.5 µL of 4x inhibitor solution (or vehicle)
-
5 µL of 2x substrate/ATP mix (prepare a master mix of substrate and ATP in kinase assay buffer to a final concentration of 2x the desired reaction concentration).
-
-
Enzyme Addition: To initiate the reaction, add 2.5 µL of 4x CDK7 enzyme solution to each well. The final reaction volume will be 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of RNA Polymerase II Phosphorylation
This protocol details the detection of total and phosphorylated forms of the Rpb1 subunit of RNA Polymerase II in cell lysates following treatment with a CDK7 inhibitor.
Materials:
-
Cell culture medium, flasks, and plates
-
Cancer cell line of interest (e.g., HCT116, Jurkat)
-
This compound (or other inhibitor)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II Rpb1 (total)
-
Anti-Phospho-RNA Polymerase II CTD (Ser2)
-
Anti-Phospho-RNA Polymerase II CTD (Ser5)
-
Anti-Phospho-RNA Polymerase II CTD (Ser7)
-
Anti-Actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-specific bands to the total Rpb1 band intensity to determine the relative change in phosphorylation.
Cell Viability Assay
This protocol is for assessing the effect of a CDK7 inhibitor on cell proliferation and viability.
Materials:
-
Cell culture medium and supplements
-
Cancer cell line of interest
-
This compound (or other inhibitor)
-
DMSO (vehicle control)
-
96-well clear, flat-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentration of the inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Viability Measurement (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (set to 100% viability).
-
Plot the percentage of viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
Inhibition of CDK7 provides a powerful approach to modulate transcription by altering the phosphorylation state of RNA Polymerase II. A selective CDK7 inhibitor is expected to decrease the phosphorylation of Serine 5 and Serine 7 on the Pol II CTD directly, and indirectly lead to a reduction in Serine 2 phosphorylation through the suppression of CDK9 activity. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these effects and to characterize the biological consequences of CDK7 inhibition in their systems of interest. The careful application of these methods will continue to elucidate the intricate role of CDK7 in gene regulation and its potential as a therapeutic target in various diseases.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 kinase activity promotes RNA polymerase II promoter escape by facilitating initiation factor release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Cdk7-IN-11: A Technical Overview for Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. This technical guide provides a comprehensive analysis of the preliminary efficacy of Cdk7-IN-11, a potent and orally active inhibitor of CDK7. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. The information presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of novel cancer therapeutics.
Introduction to CDK7 and its Role in Cancer
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a central role in two fundamental cellular processes: cell cycle progression and gene transcription. As the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward[1][2][3].
Furthermore, CDK7 is a component of the general transcription factor TFIIH. In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 5 and 7 residues, a critical step for transcription initiation and promoter escape[2][4][5][6]. Given that uncontrolled cell proliferation and aberrant transcription are hallmarks of cancer, CDK7's dual function makes it a compelling target for therapeutic intervention. Inhibition of CDK7 can simultaneously induce cell cycle arrest and suppress the transcription of key oncogenes, offering a powerful two-pronged attack on cancer cells[7].
This compound: A Potent and Orally Active Inhibitor
This compound is a novel, orally active small molecule inhibitor of CDK7. Preliminary studies have demonstrated its high potency in both biochemical and cell-based assays.
In Vitro Kinase Inhibition
This compound exhibits potent inhibitory activity against the CDK7 kinase.
| Compound | Target | IC50 (nM) |
| This compound | CDK7 | 4.2 |
Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, demonstrating potent inhibition of cell growth.
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MDA-MB-468 | Triple-Negative Breast Cancer | 14.0 |
| HepG2 | Hepatocellular Carcinoma | 3.0 |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.
In Vitro CDK7 Kinase Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against the CDK7 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
Add a fixed concentration of the CDK7 enzyme to the wells of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the CDK7 substrate peptide and ATP at a concentration close to the Km for ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is inversely proportional to the activity of the kinase.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay
This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of MDA-MB-468 and HepG2 cells.
Materials:
-
MDA-MB-468 and HepG2 cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (solubilized in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega), MTT, or resazurin-based assays)
-
96-well cell culture plates
-
Trypsin-EDTA
Procedure:
-
Harvest exponentially growing MDA-MB-468 or HepG2 cells using trypsin-EDTA and resuspend in complete growth medium.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CDK7 inhibition and the general workflow for evaluating the efficacy of this compound.
Figure 1: Dual roles of CDK7 in transcription and cell cycle control and its inhibition by this compound.
Figure 2: General experimental workflow for assessing the preliminary efficacy of this compound.
Conclusion and Future Directions
The preliminary data on this compound demonstrate its high potency as an inhibitor of CDK7 and its significant anti-proliferative activity in cancer cell lines. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development.
Future studies should focus on:
-
Comprehensive kinase profiling to further elucidate the selectivity of this compound.
-
In vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure and target engagement.
-
Investigation of potential biomarkers to identify patient populations most likely to respond to this compound therapy.
This technical guide provides a foundational understanding of the preliminary efficacy of this compound. The detailed protocols and visualized pathways are intended to facilitate the design and execution of further studies to fully characterize and advance this promising therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
Methodological & Application
Application Notes and Protocols for a Representative CDK7 Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a compelling target in oncology.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, CDK6) to drive cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[2][3]
In many cancers, tumor cells exhibit a heightened dependency on transcriptional processes for their survival and proliferation. Inhibiting CDK7 offers a therapeutic strategy to simultaneously halt the cell cycle and suppress the transcription of key oncogenes. This document provides detailed protocols for the in vitro application of a representative, selective, non-covalent CDK7 inhibitor in cell culture experiments. The methodologies outlined are based on established procedures for potent CDK7 inhibitors such as LDC4297 and SY-5609.[4][5][6][7]
Mechanism of Action
CDK7 inhibition disrupts two fundamental cellular processes. First, by blocking the CAK complex, it prevents the activating T-loop phosphorylation of cell cycle CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M transition.[8] Second, it impedes the function of the TFIIH complex, reducing phosphorylation of RNA Pol II and thereby suppressing the transcription of essential genes, including those driving oncogenesis. This dual impact ultimately triggers apoptosis (programmed cell death) in cancer cells, which are often more vulnerable to transcriptional disruption than normal cells.[9][10]
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Macrocyclic Noncovalent CDK7 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for a Potent and Selective CDK7 Inhibitor In Vitro
Note: The specific compound "Cdk7-IN-11" is not readily identifiable in publicly available scientific literature. Therefore, these application notes and protocols are based on the characteristics and established in vitro applications of well-described, potent, and selective CDK7 inhibitors such as YKL-5-124 and SY-351. Researchers should validate these protocols for their specific CDK7 inhibitor of interest.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] It is a core component of two essential protein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][2][4] As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are critical for cell cycle progression.[2][3][4] Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation and elongation phases of transcription.[2][5] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[1][3]
This document provides detailed protocols for the in vitro use of a potent and selective CDK7 inhibitor for researchers in cancer biology and drug development.
Data Presentation
The following tables summarize the in vitro activities of representative selective CDK7 inhibitors. Researchers should generate similar data for their specific inhibitor.
Table 1: Biochemical Activity of Selective CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | In vitro kinase assay | [6] |
| YKL-5-124 | CDK2 | 1300 | In vitro kinase assay | [6] |
| YKL-5-124 | CDK9 | 3020 | In vitro kinase assay | [6] |
| YKL-5-124 | CDK7 | 53.5 | In vitro kinase assay (1mM ATP) | [6] |
| YKL-5-124 | CDK12 | No inhibition | In vitro kinase assay (1mM ATP) | [6] |
| YKL-5-124 | CDK13 | No inhibition | In vitro kinase assay (1mM ATP) | [6] |
| SY-351 | CDK7/CCNH/MAT1 | 23 | In vitro kinase assay (Km ATP) | [7] |
| SY-351 | CDK2/CCNE1 | 321 | In vitro kinase assay (Km ATP) | [7] |
| SY-351 | CDK9/CCNT1 | 226 | In vitro kinase assay (Km ATP) | [7] |
| SY-351 | CDK12/CCNK | 367 | In vitro kinase assay (Km ATP) | [7] |
Table 2: Cellular Activity of Selective CDK7 Inhibitors
| Inhibitor | Cell Line | Assay | EC50/GI50 (nM) | Reference |
| SY-351 | HL-60 | Target Occupancy (CDK7) | 8.3 | [7] |
| SY-351 | HL-60 | Target Occupancy (CDK12) | 36 | [7] |
Signaling Pathway
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Protocols
In Vitro Kinase Assay
This protocol is to determine the IC50 of a CDK7 inhibitor against purified CDK7 enzyme.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
CDK7 Assay Kit (e.g., BPS Bioscience, Cat. #79780) or individual components: Kinase Buffer, ATP, ADP-Glo™ Kinase Assay (Promega)
-
Test inhibitor (dissolved in DMSO)
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the CDK7 inhibitor in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the CDK7 enzyme to each well, except for the "no enzyme" control wells.
-
Add the substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for CDK7 if known, or a standard concentration (e.g., 10 µM) can be used.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of a CDK7 inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CDK7 inhibitor (dissolved in DMSO)
-
96-well clear or opaque plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the CDK7 inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: Workflow for cell viability assay.
Western Blot Analysis
This protocol is used to assess the effect of a CDK7 inhibitor on the phosphorylation of its downstream targets.
Materials:
-
Cancer cell lines
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1(Thr161), anti-phospho-CDK2(Thr160), anti-phospho-RNA Pol II CTD (Ser5), total CDK1, total CDK2, total RNA Pol II, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the CDK7 inhibitor at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis
This protocol determines the effect of a CDK7 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell lines
-
CDK7 inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the CDK7 inhibitor for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[8]
Caption: Workflow for cell cycle analysis.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Cdk7 Inhibitor Administration in Mouse Models
Note: As of November 2025, publicly available in vivo dosage and administration data for the specific compound Cdk7-IN-11 in mouse models has not been identified in peer-reviewed literature or patent databases. The patent associated with this compound, WO2021182914A1, details its synthesis and in vitro activity but does not include animal studies.[1]
Therefore, these application notes and protocols are based on data from several other well-characterized, potent, and selective Cdk7 inhibitors that have been extensively used in preclinical mouse models of cancer. These protocols can serve as a comprehensive guide for researchers planning in vivo studies with novel Cdk7 inhibitors like this compound, with the understanding that compound-specific optimization will be necessary.
Overview of Cdk7 Inhibition in Preclinical Models
Cyclin-dependent kinase 7 (Cdk7) is a crucial regulator of both the cell cycle and transcription.[2][3] It functions as a Cdk-activating kinase (CAK), phosphorylating and activating other Cdks such as Cdk1, Cdk2, Cdk4, and Cdk6 to drive cell cycle progression.[2][4] Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[2][3] Due to this dual role, Cdk7 is a compelling target in oncology, and numerous inhibitors have shown efficacy in a variety of cancer models.[2][5]
These notes provide detailed methodologies for the in vivo application of Cdk7 inhibitors in mouse xenograft and genetically engineered models, covering formulation, administration, and monitoring.
Quantitative Data for Cdk7 Inhibitors in Mouse Models
The following tables summarize the dosages and administration routes for several Cdk7 inhibitors used in published preclinical studies. This data can be used as a starting point for designing experiments with new Cdk7 inhibitors.
Table 1: Intraperitoneal (i.p.) Administration of Cdk7 Inhibitors in Mice
| Inhibitor | Mouse Model | Dosage | Schedule | Vehicle | Key Findings | Reference |
| THZ1 | Pancreatic Cancer (Orthotopic) | 5 mg/kg | 5 consecutive days/week | Not specified | Synergized with gemcitabine and nab-paclitaxel to suppress tumor growth. | |
| THZ1 | Retinoblastoma (Xenograft) | 10 mg/kg | Daily | Not specified | Inhibited tumor growth in MYCN-amplified models. | [6] |
| BS-181 | Gastric Cancer (Xenograft) | 5 or 10 mg/kg | Twice daily | Not specified | Suppressed tumor growth and induced apoptosis. |
Table 2: Oral (p.o.) Administration of Cdk7 Inhibitors in Mice
| Inhibitor | Mouse Model | Dosage | Schedule | Vehicle | Key Findings | Reference |
| ICEC0942 (CT7001) | Breast Cancer (MCF7 Xenograft) | 100 mg/kg/day | Daily | Not specified | Inhibited tumor growth by 60% after 14 days. | [3] |
| SY-5609 | Myeloproliferative Neoplasms (HEL-Luc/GFP Xenograft) | 30 mg/kg/day | Daily | Not specified | Reduced sAML burden and improved survival when combined with OTX015. | |
| YKL-5-124 | Small Cell Lung Cancer (Orthotopic) | Not specified | 5 consecutive days/week for 2 weeks | Not specified | Inhibited tumor growth and prolonged survival. |
Experimental Protocols
General Animal Husbandry and Model Establishment
-
Animal Models: Commonly used strains for xenograft studies include immunodeficient mice such as BALB/c nude, NSG, or SCID. For syngeneic models, immunocompetent strains like C57BL/6 are used. All procedures must be approved by the institution's Animal Care and Use Committee.
-
Tumor Cell Implantation: For subcutaneous xenografts, 1 x 10^6 to 10 x 10^6 cancer cells are typically resuspended in 100-200 µL of a sterile matrix (e.g., a 1:1 mixture of PBS and Matrigel) and injected into the flank of the mouse.
-
Tumor Growth Monitoring: Tumors are measured 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. Treatment typically begins when tumors reach a volume of 100-200 mm³.
-
Body Weight and Health Monitoring: Animal body weight should be recorded at the same frequency as tumor measurements to monitor for toxicity. General health and behavior should be observed daily.
Cdk7 Inhibitor Formulation
The formulation of a Cdk7 inhibitor for in vivo use is critical for its solubility, stability, and bioavailability.
Protocol 3.2.1: Example Formulation for Oral Gavage
This is a general protocol and may need to be optimized for specific inhibitors.
-
Weigh the Inhibitor: Accurately weigh the required amount of the Cdk7 inhibitor powder.
-
Solubilization: Create a suspension or solution in a suitable vehicle. A common vehicle for oral administration is:
-
0.5% (w/v) Methylcellulose in sterile water.
-
Optionally, 0.1-0.2% Tween 80 can be added to improve suspension.
-
-
Mixing: Add the vehicle to the inhibitor powder gradually while vortexing or sonicating to ensure a homogenous suspension. Prepare fresh daily before administration.
Protocol 3.2.2: Example Formulation for Intraperitoneal Injection
-
Weigh the Inhibitor: Accurately weigh the required amount of the Cdk7 inhibitor.
-
Solubilization: A multi-component vehicle is often required for i.p. injections to ensure solubility and minimize precipitation. A commonly used vehicle is:
-
5-10% N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
30-40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80
-
Balance with sterile water or saline.
-
-
Mixing: First, dissolve the inhibitor in DMA or DMSO. Then, add the PEG300 and Tween 80, mixing thoroughly. Finally, add the aqueous component dropwise while vortexing. The final solution should be clear. Prepare fresh before each injection.
Administration of Cdk7 Inhibitor
Protocol 3.3.1: Oral Gavage Administration
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and advance it into the stomach.
-
Compound Administration: Slowly dispense the calculated volume of the inhibitor formulation. The maximum volume should not exceed 10 mL/kg.
-
Post-Administration Monitoring: Observe the mouse for a few minutes to ensure there are no signs of distress or aspiration.
Protocol 3.3.2: Intraperitoneal (i.p.) Injection
-
Animal Restraint: Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.[7]
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 10-20 degree angle.[7]
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.[7]
-
Compound Injection: Inject the calculated volume of the inhibitor solution. The maximum volume is typically around 10 mL/kg.[8]
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Pharmacodynamic and Efficacy Endpoints
-
Tumor Growth Inhibition: The primary efficacy endpoint is typically the reduction in tumor volume compared to the vehicle-treated control group.
-
Biomarker Analysis: At the end of the study, tumors and tissues can be harvested for pharmacodynamic analysis.
-
Western Blot: Analyze protein lysates from tumors to assess the phosphorylation status of Cdk7 targets, such as the C-terminal domain of RNA Polymerase II (p-Pol II Ser5) and downstream cell cycle proteins (e.g., p-Cdk2).
-
Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3) to assess the biological effects of the inhibitor.
-
Visualizations
Cdk7 Signaling Pathway
Caption: Cdk7's dual role in cell cycle and transcription.
Experimental Workflow for In Vivo Cdk7 Inhibitor Testing
Caption: Workflow for a xenograft mouse model study.
References
- 1. WO2021182914A1 - Novel cdk7 inhibitory compound or pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Effect of CDK7 inhibitor on MYCN-amplified retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Cdk7-IN-11 in the Study of Transcriptional Addiction in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional addiction is a hallmark of many cancers, where tumor cells become highly dependent on the continuous expression of specific oncogenes for their survival and proliferation. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription and a promising therapeutic target in these malignancies. As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation. Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle progression.
Cdk7-IN-11 is a novel, potent, and selective covalent inhibitor of CDK7. By forming an irreversible bond with a non-catalytic cysteine residue (Cys312) in CDK7, this compound offers a powerful tool to probe the roles of CDK7 in cancer biology and to evaluate its potential as a therapeutic target. These application notes provide detailed protocols and expected outcomes for the use of this compound in studying transcriptional addiction in tumor cells.
Mechanism of Action
This compound, as a covalent inhibitor, is designed to specifically target and irreversibly inactivate CDK7. This mechanism provides sustained inhibition and allows for a more profound and lasting impact on CDK7-dependent processes compared to reversible inhibitors. The primary mechanisms through which this compound is expected to exert its anti-tumor effects are:
-
Inhibition of Transcription: By inhibiting CDK7, this compound prevents the phosphorylation of the RNAPII CTD at serine 5 (Ser5) and serine 7 (Ser7). This leads to a global downregulation of transcription, with a particularly strong effect on genes with super-enhancers, which are often associated with oncogenes driving transcriptional addiction.
-
Disruption of the Cell Cycle: As the CAK, CDK7 is responsible for activating cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 by this compound is expected to lead to cell cycle arrest, typically at the G1/S transition.
Data Presentation
The following tables summarize representative quantitative data for covalent CDK7 inhibitors in various cancer cell lines. These values can serve as a reference for designing experiments with this compound, although the specific IC50 values for this compound will need to be determined empirically.
Table 1: Representative Anti-proliferative Activity (IC50) of Covalent CDK7 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Covalent CDK7 Inhibitor | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | <200 | [1] |
| HCT116 | Colorectal Carcinoma | THZ1 | <200 | [1] |
| A549 | Lung Carcinoma | THZ1 | >200 | [2] |
| MCF7 | Breast Adenocarcinoma | THZ1 | 80-300 | [3] |
| SKBR3 | Breast Adenocarcinoma | THZ1 | 80-300 | [3] |
| HAP1 | Chronic Myelogenous Leukemia | YKL-5-124 | 53.5 | [4] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | THZ1 | <300 | [5] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | THZ1 | 6-9 | [2] |
Table 2: Kinase Inhibitory Activity of Representative Covalent CDK7 Inhibitors
| Kinase | Covalent CDK7 Inhibitor | IC50 (nM) | Reference |
| CDK7/Mat1/CycH | YKL-5-124 | 9.7 | [4][6] |
| CDK7 | YKL-5-124 | 53.5 | [4] |
| CDK2 | YKL-5-124 | 1300 | [6] |
| CDK9 | YKL-5-124 | 3020 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on tumor cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with for a novel CDK7 inhibitor would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for RNAPII and CDK Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of its direct and indirect substrates.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNAPII CTD (Ser2)
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser7)
-
Total RNAPII
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Total CDK1
-
Total CDK2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 250 nM) for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: RNA Sequencing (RNA-Seq) for Transcriptional Profiling
This protocol is to identify genes and pathways that are most sensitive to this compound inhibition.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with a low dose of this compound (e.g., a concentration around the IC50 value) and a vehicle control for a defined period (e.g., 6 or 12 hours).
-
Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Prepare RNA-Seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data. This includes read mapping to a reference genome, differential gene expression analysis (e.g., using DESeq2 or edgeR), and pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify enriched biological processes and pathways affected by this compound treatment.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: Mechanism of action of this compound in tumor cells.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Cdk7-IN-11: Induction of Apoptosis in Cancer Cell Lines
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] It functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][5] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription.[5][6] Due to its dual role in promoting cell proliferation and gene expression, CDK7 has emerged as a promising therapeutic target in oncology.[1][3]
Cdk7-IN-11 is a potent and selective inhibitor of CDK7. By blocking the kinase activity of CDK7, this compound disrupts both the cell cycle machinery and the transcriptional apparatus in cancer cells, leading to cell cycle arrest and, ultimately, apoptosis.[3] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for assessing its apoptosis-inducing effects in cancer cell lines.
Mechanism of Action
This compound induces apoptosis in cancer cells through a multi-faceted mechanism stemming from its inhibition of CDK7's dual functions:
-
Transcriptional Inhibition: Inhibition of CDK7 leads to a global decrease in transcription, particularly affecting genes with super-enhancers that are often associated with oncogenic drivers like MYC.[5][7] The downregulation of anti-apoptotic proteins, such as those from the Bcl-2 family, shifts the cellular balance towards apoptosis.
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, this compound causes cells to arrest at various checkpoints, most commonly in the G1 or G2/M phase.[4][8] Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway.
The convergence of these two effects leads to the activation of the caspase cascade, DNA fragmentation, and ultimately, programmed cell death.
Data Presentation
The following tables summarize representative quantitative data for the effects of CDK7 inhibition on various cancer cell lines. This data is compiled from studies using other CDK7 inhibitors and serves as a guideline for expected outcomes with this compound.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cancer Type | CDK7 Inhibitor | IC50 (nM) |
| MCF-7 | Breast Cancer | THZ1 | ~50 |
| MDA-MB-231 | Breast Cancer | THZ1 | ~100 |
| HCT116 | Colon Cancer | THZ1 | ~75 |
| A549 | Lung Cancer | THZ1 | ~150 |
| PANC-1 | Pancreatic Cancer | THZ1 | ~120 |
Table 2: Induction of Apoptosis
| Cell Line | CDK7 Inhibitor | Concentration (nM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | THZ1 | 100 | 48 | ~35% |
| HCT116 | THZ1 | 150 | 72 | ~45% |
| Jurkat | THZ1 | 50 | 24 | ~60% |
Table 3: Caspase-3/7 Activity
| Cell Line | CDK7 Inhibitor | Concentration (nM) | Treatment Time (h) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | THZ1 | 100 | 24 | ~3.5 |
| HCT116 | THZ1 | 150 | 36 | ~5.0 |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent or 10 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases-3 and -7.[13][14]
Materials:
-
Treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to the untreated control.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.[15]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression levels. An increase in cleaved PARP and cleaved caspase-3, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.[15]
Visualizations
Caption: this compound inhibits CDK7, leading to transcriptional repression and cell cycle arrest, which culminates in apoptosis.
Caption: A general workflow for evaluating the apoptotic effects of this compound in cancer cell lines.
References
- 1. d-nb.info [d-nb.info]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Cdk7-IN-11 in Triple-Negative Breast Cancer (TNBC) Research
A Note on the Investigated Compound: While the inquiry specified "Cdk7-IN-11," the vast majority of published research on covalent cyclin-dependent kinase 7 (CDK7) inhibitors in the context of triple-negative breast cancer (TNBC) focuses on the compound THZ1 . THZ1 is a highly selective and potent covalent inhibitor of CDK7 and serves as a critical tool for preclinical investigation. The following application notes and protocols are based on the extensive data available for THZ1 as a representative CDK7 inhibitor for TNBC research.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This heterogeneity and lack of defined molecular targets make it challenging to treat. Recent research has identified a dependency of TNBC cells on transcriptional regulation, highlighting CDK7 as a promising therapeutic target.[1][2] CDK7 is a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[3][4]
Inhibitors like THZ1 exploit the concept of "transcriptional addiction," where cancer cells are highly dependent on the continuous expression of oncogenes.[2][5] TNBC cells have shown exceptional sensitivity to CDK7 inhibition, leading to the suppression of key oncogenic drivers and subsequent apoptosis.[2][5] These application notes provide an overview of the use of CDK7 inhibitors in TNBC research, including quantitative data on their efficacy and detailed protocols for key experiments.
Data Presentation: Efficacy of CDK7 Inhibition in TNBC
The following tables summarize the quantitative data on the efficacy of the CDK7 inhibitor THZ1 in preclinical TNBC models.
Table 1: In Vitro Efficacy of THZ1 in TNBC Cell Lines
| Cell Line | Subtype | IC50 (nM) after 48h Treatment | IC50 (nM) after 7-day Treatment | Reference |
| MDA-MB-468 | Triple-Negative | 145.1 | 3.4 | [1] |
| MDA-MB-231 | Triple-Negative | 159.0 | 54.0 | [1] |
| HCC1937 | Triple-Negative | 84.7 | 54.3 | [1] |
| BT549 | Triple-Negative | 93.7 | Not Reported | [1] |
| Hs-578T | Triple-Negative | ~50 | Not Reported | [6] |
| DU4475 | Triple-Negative | >400 | Not Reported | [6] |
| Patient-Derived TNBC Cultures | Triple-Negative | <100 | Not Reported | [2] |
Table 2: In Vivo Efficacy of THZ1/THZ2 in TNBC Xenograft Models
| Model Type | Cell Line/PDX ID | Compound | Dosing Regimen | Outcome | Reference |
| Orthotopic Xenograft | MDA-MB-231 | THZ2 | 10 mg/kg, intraperitoneally, twice daily | Markedly reduced tumor growth rate over 25 days. | [2] |
| Patient-Derived Xenograft (PDX) | DFBC11–26 | THZ1 | Not specified | Substantial blockage of tumor growth and disease regression. | [7] |
| Patient-Derived Xenograft (PDX) | DFBC13-11 | THZ1 | Not specified | Substantial blockage of tumor growth and disease regression. | [7] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway in TNBC
Caption: CDK7's dual role in transcription and cell cycle control in TNBC.
Experimental Workflow for Evaluating CDK7 Inhibitors in TNBC
Caption: Workflow for preclinical evaluation of CDK7 inhibitors in TNBC.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used to assess the effect of CDK7 inhibitors on TNBC cell proliferation.[6]
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs-578T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
CDK7 inhibitor (THZ1) dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed TNBC cells in 96-well plates at a density of approximately 8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the CDK7 inhibitor in complete growth medium. The final concentrations should typically range from low nanomolar to micromolar. Include a DMSO-only vehicle control.
-
After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the CDK7 inhibitor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48 hours, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-RNA Polymerase II CTD
This protocol is a generalized procedure for detecting the inhibition of CDK7 activity by measuring the phosphorylation status of its direct substrate, the C-terminal domain (CTD) of RNA Polymerase II.[2][8]
Materials:
-
TNBC cells
-
CDK7 inhibitor (THZ1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S7)
-
Total RNA Polymerase II
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate TNBC cells and treat with various concentrations of the CDK7 inhibitor or vehicle control for a specified time (e.g., 4-24 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total RNAPII.
In Vivo TNBC Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CDK7 inhibitor in a mouse xenograft model.[2][7]
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
TNBC cells (e.g., MDA-MB-231) or patient-derived tumor fragments
-
Matrigel (optional, for cell line xenografts)
-
CDK7 inhibitor (e.g., THZ2, a more stable analog of THZ1 for in vivo use)
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
For cell line-derived xenografts, inject approximately 1-5 million TNBC cells, often mixed with Matrigel, into the mammary fat pad of the mice. For patient-derived xenografts (PDXs), surgically implant small tumor fragments into the mammary fat pad.[9][10]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., ~80-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CDK7 inhibitor (e.g., 10 mg/kg THZ2) or vehicle via the determined route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers, or for western blot analysis.
Conclusion
Inhibition of CDK7 presents a promising therapeutic strategy for triple-negative breast cancer. The exceptional sensitivity of TNBC cells to compounds like THZ1 underscores the reliance of these tumors on transcriptional machinery for their survival and proliferation. The provided data and protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of CDK7 inhibitors in TNBC, paving the way for the development of novel targeted therapies for this challenging disease.
References
- 1. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cryoelectron microscopy structure of the human CDK-activating kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elgenelim.com [elgenelim.com]
- 8. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cdk7 Inhibition in Hematological Malignancies
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology, particularly for hematological malignancies.[1] As a key regulator of both the cell cycle and transcription, its inhibition offers a dual mechanism to halt cancer cell proliferation and survival.[2][3][4]
Mechanism of Action
CDK7 functions as a central node in two fundamental cellular processes:
-
Transcriptional Regulation : As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7 positions.[5][6] This action is essential for the initiation of transcription.[5] Many hematological cancers, such as Acute Myeloid Leukemia (AML) and lymphoma, exhibit a strong dependence on the continuous transcription of key oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL1 and BCL-XL).[5][7] Inhibition of CDK7 leads to a global shutdown of this oncogenic transcription, selectively targeting cancer cells that are transcriptionally addicted.[8]
-
Cell Cycle Control : As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][4][9] These kinases are essential for driving cells through the different phases of the cell cycle.[10] By inhibiting CDK7, downstream CDK activation is blocked, leading to cell cycle arrest, typically at the G1/S or G2/M transitions.[10][11]
Covalent CDK7 inhibitors, such as THZ1 and SY-5609, have demonstrated significant preclinical activity in various hematological malignancy models.[7][11][12] These inhibitors typically form a covalent bond with a cysteine residue near the ATP-binding pocket of CDK7, leading to potent and sustained inhibition.
Preclinical Applications in Hematological Malignancies
Preclinical studies have highlighted several key applications for CDK7 inhibitors:
-
Monotherapy in AML : CDK7 inhibitors induce apoptosis and cell cycle arrest in AML cell lines and patient-derived cells.[5][11] This is particularly effective in subtypes driven by transcriptional dysregulation.
-
Overcoming Resistance : In myeloproliferative neoplasms (MPNs) that have transformed to secondary AML (sAML), resistance to standard therapies like JAK inhibitors is a major challenge. CDK7 inhibition has been shown to be effective in these resistant models.[12][13]
-
Synergistic Combinations : The efficacy of CDK7 inhibitors can be enhanced when combined with other agents. For instance, synergistic anti-leukemic effects have been observed in AML models when combined with the hypomethylating agent azacitidine or the BET inhibitor OTX015.[11][13] This suggests a promising strategy for future clinical trials.
Quantitative Data Summary
The following tables summarize the quantitative effects of representative covalent CDK7 inhibitors in preclinical models of hematological malignancies.
Table 1: In Vitro Efficacy of CDK7 Inhibitors in Hematological Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) for Viability | Reference |
|---|---|---|---|---|
| THZ1 | MOLM-13 | AML | 50 | [11] |
| THZ1 | MV4-11 | AML | 50 | [11] |
| THZ1 | OCI-AML3 | AML | 100 | [11] |
| SY-1365 | SET2 | sAML | ~50-100 | [5][13] |
| SY-1365 | HEL92.1.7 | sAML | ~50-100 | [5][13] |
| SY-5609 | SET2 | sAML | ~20-100 | [5][13] |
| SY-5609 | HEL92.1.7 | sAML | ~20-100 |[5][13] |
Note: IC50 values are approximate, as derived from graphical representations in some sources.
Table 2: Effect of CDK7 Inhibitors on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Observation | Reference |
|---|---|---|---|---|
| THZ1 | MOLM-13 | Cell Cycle | Dose-dependent G0/G1 arrest | [11] |
| THZ1 | MV4-11 | Cell Cycle | Dose-dependent G0/G1 arrest | [11] |
| THZ1 | MOLM-13 | Apoptosis | Dose- and time-dependent increase in apoptosis | [11] |
| SY-5609 | SET2, HEL | Cell Cycle | Increased percentage of cells in G1 phase | [13] |
| SY-5609 | PD sAML cells | Apoptosis | Increased cleaved caspase-3 |[12] |
Table 3: In Vivo Efficacy of CDK7 Inhibitor Combinations
| Model | Treatment | Key Outcome | Reference |
|---|---|---|---|
| AML Xenograft (MOLM-13) | THZ1 + Azacitidine | Significantly decreased tumor burden and prolonged survival vs. single agents | [11] |
| sAML Xenograft (HEL-Luc/GFP) | SY-5609 + OTX015 | Reduced sAML burden and significantly improved survival vs. single agents |[13] |
Visualizations
Caption: CDK7's dual function in transcription and cell cycle control.
Caption: Downstream effects of covalent CDK7 inhibition in cancer cells.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor therapy for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 inhibition induces apoptosis in acute myeloid leukemia cells and exerts synergistic antileukemic effects with azacitidine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paper: Pre-Clinical Efficacy of CDK7 Inhibitor-Based Combinations in Cellular Models of Advanced Myeloproliferative Neoplasms (MPN) Transformed to AML [ash.confex.com]
Troubleshooting & Optimization
Cdk7-IN-11 solubility and stability in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Cdk7-IN-11 in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for reconstituting this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the expected solubility of this compound in DMSO?
A2: While specific quantitative solubility data for this compound is not publicly available, similar CDK7 inhibitors can be dissolved in DMSO at concentrations up to 100 mg/mL.[1] It is recommended to prepare stock solutions in the range of 10-50 mM. For precise experimental needs, it is best practice to determine the solubility of your specific batch. Please refer to the experimental protocol section for a detailed method to determine solubility.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, bring both the this compound vial and anhydrous DMSO to room temperature before opening to prevent moisture absorption. Add the desired volume of DMSO to the vial to achieve the target concentration. Vortex briefly to ensure the compound is fully dissolved. For compounds that are difficult to dissolve, brief sonication may be necessary.
Q4: How should I store the this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to aliquot the this compound stock solution into single-use volumes and store at -80°C for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to one month. Some related compounds have been noted to be stable for up to 2 weeks at 4°C in DMSO.[2] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q5: What are the signs of this compound degradation in my DMSO stock solution?
A5: Signs of degradation may include a change in the color or clarity of the solution, or the appearance of precipitate. If you observe any of these changes, it is recommended to discard the stock solution and prepare a fresh one. For critical experiments, periodic analytical validation of the stock solution (e.g., by HPLC) is advised to ensure its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | The concentration is too high. | Try preparing a more dilute stock solution. You can also gently warm the solution to 37°C or use brief sonication to aid dissolution. |
| The DMSO is not anhydrous. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly impact the solubility of some compounds. | |
| Precipitate forms in the stock solution upon storage. | The compound has limited stability at the storage temperature. | Store the stock solution at -80°C for long-term storage. Ensure that the solution is not subjected to repeated freeze-thaw cycles by preparing single-use aliquots. |
| The stock solution is supersaturated. | Prepare a new stock solution at a lower concentration. Ensure the compound is fully dissolved before storage. | |
| Inconsistent experimental results using the same stock solution. | The stock solution has degraded over time. | Prepare a fresh stock solution from the powder. For long-term studies, it is advisable to use a new aliquot for each experiment. |
| Inaccurate pipetting when preparing dilutions. | Calibrate your pipettes regularly. When preparing working solutions, perform serial dilutions to minimize pipetting errors. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
-
Procedure:
-
Prepare a series of known concentrations of this compound in DMSO (e.g., 1, 5, 10, 25, 50, 100 mM).
-
For each concentration, add the calculated amount of this compound powder to a microcentrifuge tube.
-
Add the corresponding volume of DMSO.
-
Vortex the tube for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, sonicate the tube for 5-10 minutes in a water bath.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 1 minute.
-
Carefully inspect the supernatant and the bottom of the tube for any pellet. The highest concentration at which no pellet is observed is the approximate solubility.
-
Protocol 2: Assessment of this compound Stability in DMSO
-
Materials:
-
Freshly prepared this compound stock solution in DMSO (e.g., 10 mM)
-
-20°C and -80°C freezers
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a sufficient volume of the this compound stock solution.
-
Immediately after preparation (Time 0), take an aliquot and analyze it by HPLC to determine the initial purity and peak area.
-
Aliquot the remaining stock solution into multiple tubes. Store half of the aliquots at -20°C and the other half at -80°C.
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample by HPLC under the same conditions as the Time 0 sample.
-
Compare the purity and peak area of the stored samples to the Time 0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Cdk7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining solubility and stability.
References
Troubleshooting Cdk7-IN-11 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk7-IN-11. The information is designed to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with a dual role in regulating the cell cycle and transcription.[1] It functions as a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[2][3] Additionally, CDK7 is a subunit of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a key step in transcription initiation.[1][2][4] By inhibiting CDK7, this compound can induce cell cycle arrest and suppress transcription.[1]
Q2: I'm observing unexpected phenotypes in my experiment. Could these be due to off-target effects of this compound?
While newer generations of CDK7 inhibitors are designed for higher selectivity, off-target effects are a possibility with any kinase inhibitor.[5][6][7] An unexpected phenotype could be due to the inhibition of other kinases or cellular proteins. It is crucial to perform control experiments to validate that the observed effects are due to the inhibition of CDK7.
Q3: What are the known off-targets for CDK7 inhibitors?
Some first-generation covalent CDK7 inhibitors, such as THZ1, have been shown to inhibit other closely related kinases like CDK12 and CDK13.[5] While this compound is designed to be more selective, comprehensive kinome profiling is the most definitive way to identify its specific off-target profile.[5][8][9]
Q4: How can I confirm that the effects I'm seeing are specifically due to CDK7 inhibition?
Several strategies can be employed:
-
Rescue experiment with a resistant mutant: A powerful validation method involves using a cell line engineered to express a mutant version of CDK7 that does not bind to the inhibitor.[10][11] If the inhibitor's effect is lost in these cells, it confirms on-target action.
-
Use an inactive control compound: An ideal control is a molecule that is structurally similar to this compound but has been shown to be inactive against CDK7.[5]
Q5: What are the expected downstream effects of on-target CDK7 inhibition?
On-target CDK7 inhibition should lead to:
-
Reduced phosphorylation of RNAPII C-terminal domain (CTD): Specifically at Serine 5 and Serine 7.[12]
-
Decreased phosphorylation of the T-loops of cell cycle CDKs: This includes CDK1 (Thr161) and CDK2 (Thr160).[2][11]
-
Cell cycle arrest: Typically in the G1 phase.[2]
-
Induction of apoptosis. [1]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results or Discrepancy with Published IC50 Values
Possible Cause:
-
Off-target effects leading to unforeseen toxicity or resistance mechanisms.
-
Variations in experimental conditions (cell density, assay type, ATP concentration).[13]
-
Cell line-specific dependencies on CDK7.[14]
Troubleshooting Steps:
-
Validate Downstream Targets: Use Western blotting to check the phosphorylation status of known CDK7 substrates like RNAPII CTD (Ser5/Ser7) and CDK2 (Thr160) at your experimental concentration of this compound. A lack of change in phosphorylation may indicate an off-target effect is responsible for the observed phenotype.
-
Perform a Kinome Scan: To definitively identify off-targets, consider a kinome-wide profiling service.[5][8][9][15] This will provide a comprehensive list of kinases inhibited by this compound at various concentrations.
-
Titrate the Inhibitor: Perform a dose-response curve to determine the precise IC50 in your specific cell line and assay conditions.
-
Control for Assay Type: Be aware that different kinase assay formats (e.g., luminescence-based vs. radiometric) can yield different results.[16][17]
Issue 2: Observing Transcriptional Changes Inconsistent with General Transcriptional Suppression
Possible Cause:
-
Inhibition of off-target kinases that also regulate transcription (e.g., CDK9, CDK12).[8]
-
Indirect, downstream effects of CDK7 inhibition.
-
Paradoxical pathway activation, a known phenomenon with some kinase inhibitors.[6]
Troubleshooting Steps:
-
Assess CDK12/13 Activity Markers: Inhibition of CDK12 is associated with premature cleavage and polyadenylation. Analyze RNA-seq data for this specific signature to rule out significant CDK12 off-target effects.[8]
-
Perform RNA-seq at early time points: To distinguish direct from indirect effects, analyze transcriptional changes after a short duration of inhibitor treatment (e.g., 1-6 hours).
-
Use a CDK7-selective tool compound: Compare the transcriptional profile with that induced by a highly selective CDK7 inhibitor like SY-351 or YKL-5-124.[5][8]
Quantitative Data
Table 1: Selectivity Profile of Various CDK7 Inhibitors
| Compound | CDK7 IC50/Ki/KD | CDK12 IC50/Ki/KD | CDK13 IC50/Ki/KD | Notes | Reference |
|---|---|---|---|---|---|
| THZ1 | - | Inhibited via the same covalent mechanism as CDK7 | Inhibited via the same covalent mechanism as CDK7 | A first-generation covalent inhibitor with known CDK12/13 off-targets. | [5] |
| YKL-5-124 | Potent, covalent inhibitor | Weakly engaged | Not specified | Developed to be a selective covalent CDK7 inhibitor. | [5] |
| SY-351 | >90% inhibition at 0.2 µM | Inhibited >50% at 1 µM | Inhibited >50% at 1 µM | Highly selective at lower concentrations (50 nM used in studies to minimize off-targets). | [8][9] |
| SY-5609 | KD = 0.065 nM | Ki/KD(CDK7) ratio = 15,000 | Ki/KD(CDK7) ratio = Not specified | Excellent selectivity over CDK12. | [18] |
| LY3405105 | IC50 = 93 nM | IC50 > 9 µM | Not specified | Selective for CDK7 over a panel of 11 CDKs. |[18] |
Note: Data for this compound is not specified in the provided search results. Researchers should consult the manufacturer's data sheet or perform their own selectivity profiling.
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK7 Target Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentrations and for the desired time points. Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Phospho-RNA Polymerase II CTD (Ser7)
-
Total RNA Polymerase II CTD
-
Phospho-CDK2 (Thr160)
-
Total CDK2
-
A loading control (e.g., GAPDH, β-actin)
-
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Cdk7-IN-11 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the CDK7 inhibitor, Cdk7-IN-11.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to CDK7 inhibitors in cancer cells?
A1: The primary mechanisms of acquired resistance to CDK7 inhibitors fall into two main categories:
-
Upregulation of Drug Efflux Pumps: A major mechanism is the increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2.[1][2][3][4][5] These transporters actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1] This has been observed in models of neuroblastoma, lung cancer, and triple-negative breast cancer.[1][3]
-
Acquired Mutations in the CDK7 Gene: For non-covalent, ATP-competitive CDK7 inhibitors, a specific point mutation, D97N, in the CDK7 gene has been identified.[6][7] This mutation reduces the binding affinity of the inhibitor to CDK7, thereby conferring resistance.[6] Cells with this mutation may, however, remain sensitive to covalent CDK7 inhibitors.[6][7]
-
Activation of Alternative Signaling Pathways: Upregulation of pathways like the TGF-β/activin signaling cascade can promote resistance.[3][4] This pathway has been shown to induce the expression of the efflux pump ABCG2 in triple-negative breast cancer.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I determine the underlying resistance mechanism?
A2: To investigate the resistance mechanism, a systematic approach is recommended. Refer to the experimental workflow diagram below for a general guide. Key steps include:
-
Confirm Resistance: Perform dose-response assays to confirm the shift in the half-maximal inhibitory concentration (IC50) in your resistant cell line compared to the parental, sensitive line.
-
Analyze Gene Expression: Use RT-qPCR or RNA sequencing to assess the mRNA levels of genes encoding ABC transporters (e.g., ABCB1, ABCG2).[1][3]
-
Analyze Protein Expression: Use Western blotting or flow cytometry to determine if the protein levels of these transporters are elevated.
-
Sequence the CDK7 Gene: If you suspect a target-based resistance mechanism, sequence the CDK7 gene in your resistant cells to check for mutations, particularly around the drug-binding site (e.g., the D97N mutation for non-covalent inhibitors).[6][7]
-
Pathway Analysis: Perform phosphoproteomics or RNA sequencing to identify upregulated signaling pathways in the resistant cells, such as the TGF-β pathway.[3]
Q3: Are there known biomarkers that can predict sensitivity or resistance to this compound?
A3: While research is ongoing, some potential biomarkers have been suggested:
-
High c-Myc Expression: Cancers with high levels of c-Myc activity may be more sensitive to CDK7 inhibition.[8][9][10]
-
Intact p53: The presence of functional p53 may also predict a better response to CDK7 inhibitors.[8]
-
High CDK7 Expression: Elevated levels of CDK7 in some cancers, such as ER+ breast cancer, may indicate a greater dependence on its activity and thus higher sensitivity to inhibition.[2][11]
-
Expression of ABC Transporters: High baseline expression of ABCB1 or ABCG2 could indicate potential for intrinsic or rapid development of resistance.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Selection of a resistant subpopulation | 1. Perform a dose-response curve to quantify the change in IC50. 2. Analyze the expression of ABC transporters (ABCB1, ABCG2) via RT-qPCR and Western blot. 3. Sequence the CDK7 gene to check for acquired mutations.[6] |
| Cell culture instability | 1. Re-authenticate the cell line. 2. Thaw a fresh, early-passage vial of the parental cell line for comparison. |
Issue 2: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Variability in experimental conditions | 1. Standardize cell seeding density and assay duration. 2. Ensure consistent DMSO concentration across all wells. 3. Prepare fresh drug dilutions for each experiment. |
| Cell line heterogeneity | 1. Consider single-cell cloning to establish a more homogeneous population. 2. Regularly monitor the morphology and growth rate of your cell line. |
Quantitative Data Summary
The following table summarizes the fold-change in resistance observed in cancer cell lines for different CDK7 inhibitors, which may be comparable to what is observed with this compound.
| Cell Line Model | CDK7 Inhibitor | Fold Resistance (Resistant vs. Sensitive) | Reference |
| MYCN-amplified Neuroblastoma | THZ1 | 20-30x | [1] |
| 22Rv1 Prostate Cancer | Samuraciclib | >100x | [6] |
| MCF7 Breast Cancer (D97N mutant) | Samuraciclib | 45.4x | [6] |
| MCF7 Breast Cancer (D97N mutant) | SY-5609 | 1105x | [6] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol is adapted from studies generating resistance to other CDK7 inhibitors.[1]
-
Initial Culture: Begin with a parental cancer cell line known to be sensitive to this compound.
-
Dose Escalation: Continuously expose the cells to escalating doses of this compound over a period of 6-8 months.
-
Starting Concentration: Start with a concentration equal to the IC50 of the parental cell line.
-
Incremental Increase: Gradually increase the drug concentration as the cells adapt and resume proliferation.
-
Final Concentration: Continue until the cells are proliferating in a drug concentration that is 20-30 times the initial IC50.[1]
-
Characterization: Once a resistant population is established, characterize it using the methods described in the FAQs.
Protocol 2: Assessing ABC Transporter Expression by RT-qPCR
-
RNA Extraction: Isolate total RNA from both parental (sensitive) and this compound resistant cells.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a suitable reverse transcriptase kit.
-
qPCR Reaction: Set up a quantitative PCR reaction using SYBR Green master mix, cDNA template, and primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of ABCB1 and ABCG2 in resistant cells compared to sensitive cells using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Caption: Key resistance mechanisms to this compound in cancer cells.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Covalent CDK7 Inhibitors in Cancer Research: THZ1 and its Successors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering covalent CDK7 inhibitor, THZ1, with its subsequent, more selective counterparts. This document synthesizes preclinical data on their mechanisms of action, target specificity, and anti-cancer activity, supported by experimental data and detailed protocols.
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] The development of covalent inhibitors targeting a unique cysteine residue (C312) outside the canonical kinase domain of CDK7 has paved the way for a new class of anti-cancer agents.[3] This guide focuses on a comparative analysis of THZ1, the first-in-class covalent CDK7 inhibitor, and its successors, which were designed to improve upon its selectivity profile.
While this guide aims to compare Cdk7-IN-11 and THZ1, a comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound designated "this compound." Therefore, this guide will focus on a detailed comparison of THZ1 with other well-characterized, next-generation covalent CDK7 inhibitors.
Mechanism of Action and Target Specificity
Both THZ1 and its successors are covalent inhibitors that bind to the ATP pocket of CDK7 and form an irreversible bond with cysteine 312.[3][4] This covalent modification leads to the inhibition of CDK7's kinase activity. CDK7 is a critical component of two major complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][5]
As part of the CAK complex, CDK7 phosphorylates and activates other cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), thereby driving cell cycle progression.[1] Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation.[1][6] Inhibition of CDK7 therefore leads to both cell cycle arrest and transcriptional suppression.
A key differentiator among these inhibitors lies in their selectivity. While THZ1 potently inhibits CDK7, it also demonstrates significant off-target activity against CDK12 and CDK13, two other kinases involved in transcriptional regulation.[4][7] This polypharmacology of THZ1 can make it challenging to attribute its biological effects solely to CDK7 inhibition.[4] In contrast, inhibitors like YKL-5-124 were specifically designed to have greater selectivity for CDK7 over CDK12 and CDK13.[2][4]
dot
Caption: Mechanism of Covalent CDK7 Inhibition.
Quantitative Data Comparison
The following tables summarize the key quantitative data for THZ1 and YKL-5-124, a more selective CDK7 inhibitor.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | kinact/Ki (μM-1s-1) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Selectivity (CDK12/CDK7) |
| THZ1 | CDK7 | 238 | 0.009 | 893 | 628 | ~3.7x |
| YKL-5-124 | CDK7 | 9.7 | 0.103 | >100,000 | >100,000 | >10,000x |
Data compiled from published literature.[3][4]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 |
| HAP1 | Chronic Myelogenous Leukemia | - | |
| YKL-5-124 | Jurkat | T-cell Acute Lymphoblastic Leukemia | - |
| HAP1 | Chronic Myelogenous Leukemia | - |
Note: Direct comparative IC50 values for both compounds in the same cell lines under identical experimental conditions are not consistently available in the literature. The provided values are indicative of their potent anti-proliferative activity.[3][4]
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the inhibitory potency (IC50) of compounds against CDK7, CDK12, and CDK13.
Protocol:
-
Recombinant CDK7/CycH/MAT1, CDK12/CycK, and CDK13/CycK complexes are used.
-
Kinase reactions are performed in a buffer containing ATP (at a concentration near the Km for each kinase) and a suitable substrate (e.g., a peptide derived from the RNAPII CTD).
-
Inhibitors are added at varying concentrations.
-
The reactions are incubated at 30°C for a specified time (e.g., 30 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo Kinase Assay (Promega) or radiometric assay with 32P-ATP.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To determine the anti-proliferative activity (IC50) of compounds in cancer cell lines.
Protocol:
-
Cancer cell lines (e.g., Jurkat, HAP1) are seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells are treated with a serial dilution of the inhibitor or DMSO as a vehicle control.
-
Cells are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo (Promega) or by staining with crystal violet.
-
IC50 values are determined by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a dose-response curve.
dot
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Covalent CDK7 Inhibitors: THZ1 vs. YKL-5-124 and SY-1365
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. Its inhibition offers a promising strategy to combat cancers addicted to high levels of transcription. Covalent inhibitors of CDK7, which form a permanent bond with the kinase, have shown significant promise due to their potential for high potency and prolonged target engagement. This guide provides an objective comparison of three prominent covalent CDK7 inhibitors: THZ1, YKL-5-124, and SY-1365, focusing on their biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed protocols. All three inhibitors target a non-catalytic cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[1][2]
Comparative Performance Data
The following tables summarize the key quantitative data for THZ1, YKL-5-124, and SY-1365, allowing for a direct comparison of their performance characteristics.
Table 1: Biochemical Potency and Kinase Selectivity
| Inhibitor | CDK7 IC₅₀ (nM) | CDK7 k_inact_/K_i_ (μM⁻¹s⁻¹) | Selectivity vs. CDK12 (IC₅₀) | Selectivity vs. CDK13 (IC₅₀) | Selectivity vs. CDK2 (IC₅₀) | Selectivity vs. CDK9 (IC₅₀) |
| THZ1 | 3.2[3] | 0.009[1] | Equipotent[1] | Equipotent[1] | >100-fold | >100-fold |
| YKL-5-124 | 9.7 (complex)[4][5][6] | 0.103[1] | Inactive[1][4] | Inactive[1][4] | ~134-fold (1300 nM)[1][5] | ~311-fold (3020 nM)[1][5] |
| SY-1365 | 369 (at 2mM ATP)[2] | 0.131[2] | >5-fold (>2000 nM)[2] | Not specified | >5-fold (>2000 nM)[2] | >5-fold (>2000 nM)[2] |
Note: IC₅₀ values can vary based on assay conditions, particularly ATP concentration. k_inact_/K_i_ is a more precise measure of potency for covalent inhibitors.
Table 2: Cellular Activity
| Inhibitor | Representative Cell Line | GI₅₀/IC₅₀ (nM) | Key Cellular Phenotype | Effect on Pol II CTD Phosphorylation |
| THZ1 | Jurkat | 50[7] | Apoptosis, Transcription Repression | Strong Inhibition (Ser2, Ser5, Ser7)[7][8] |
| YKL-5-124 | HAP1 | ~30 (GR_max_)[1] | G1/S Cell Cycle Arrest[1][9] | No significant change[1][9] |
| SY-1365 | OVCAR8 | 13 | Apoptosis, Transcription Repression | Inhibition (Ser2, Ser5, Ser7) |
Key Distinctions and Experimental Insights
THZ1 , the first-in-class covalent CDK7 inhibitor, is highly potent against CDK7 but also demonstrates equipotent activity against the closely related transcriptional kinases CDK12 and CDK13.[1][3] This polypharmacology contributes to its profound effect on global transcription and potent induction of apoptosis in cancer cells.[7][10] The strong inhibition of RNA Polymerase II C-terminal domain (Pol II CTD) phosphorylation is a hallmark of THZ1 treatment.[7]
YKL-5-124 was developed to achieve greater selectivity for CDK7 over CDK12 and CDK13.[1][9] Biochemically, it is inactive against CDK12/13 and shows over 100-fold selectivity against other CDKs like CDK2 and CDK9.[1][4][5][6] This selectivity profile translates into a distinct cellular phenotype. Unlike THZ1, YKL-5-124 primarily induces a strong cell-cycle arrest at the G1/S transition with minimal impact on global Pol II CTD phosphorylation.[1][9] This suggests that the potent anti-transcriptional effects of THZ1 are, at least in part, due to its inhibition of CDK12/13.
SY-1365 is another potent and selective covalent CDK7 inhibitor that has advanced into clinical trials.[11] It demonstrates a high rate of covalent modification (k_inact_/K_i_) comparable to other successful covalent kinase inhibitors.[2] In cellular assays, SY-1365 effectively inhibits CDK7 at nanomolar concentrations, leading to the downregulation of oncogenic transcription factors and induction of apoptosis.[2] Its development showcases the progress in optimizing both potency and selectivity in covalent CDK7 inhibitors.
Signaling Pathways and Experimental Workflows
To provide a clearer context for the mechanism and evaluation of these inhibitors, the following diagrams illustrate the core signaling pathway of CDK7 and a typical experimental workflow for characterizing covalent inhibitors.
Caption: CDK7's dual role in transcription and cell cycle progression.
Caption: A typical workflow for evaluating covalent CDK7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the characterization of covalent CDK7 inhibitors.
Biochemical Kinase Inhibition Assay (for k_inact_ and K_i_ Determination)
This assay measures the rate of irreversible inhibition, providing a more accurate potency metric for covalent inhibitors than a standard IC₅₀.
Principle: The enzyme (CDK7) is pre-incubated with various concentrations of the covalent inhibitor for different durations. The remaining enzyme activity is then measured by adding a substrate and ATP. The observed rate of inactivation (k_obs_) at each inhibitor concentration is used to calculate k_inact_ (the maximal rate of inactivation) and K_i_ (the inhibitor concentration for half-maximal inactivation).[4][12][13]
Protocol:
-
Reagents: Recombinant CDK7/Cyclin H/MAT1 complex, kinase buffer, ATP, fluorescently labeled peptide substrate, and test inhibitor.
-
Pre-incubation: Prepare a series of inhibitor dilutions. In a multi-well plate, add the CDK7 enzyme complex to the kinase buffer. Add the inhibitor dilutions to initiate the inactivation reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for varying time points (e.g., 0, 5, 15, 30, 60 minutes).[13]
-
Kinase Reaction: At the end of each pre-incubation period, initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[13]
-
Detection: Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes). Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays on a microfluidic chip reader or luminescence-based ATP detection (e.g., ADP-Glo).
-
Data Analysis: For each inhibitor concentration, plot the remaining enzyme activity against the pre-incubation time to determine the observed rate of inactivation (k_obs_). Then, plot the k_obs_ values against the inhibitor concentrations and fit the data to a hyperbolic equation to determine k_inact_ and K_i_. The ratio k_inact_/K_i_ represents the second-order rate constant of inhibition.[4]
Kinase Selectivity Profiling (KiNativ™)
This method assesses the selectivity of an inhibitor against a broad panel of native kinases within a cellular lysate.
Principle: The KiNativ™ platform uses an ATP-biotin probe that covalently labels a conserved lysine in the ATP-binding site of active kinases. By pre-incubating a cell lysate with an inhibitor, the binding of the probe to the target kinase(s) will be blocked. The extent of labeling for each kinase is then quantified using mass spectrometry to determine the inhibitor's selectivity profile.[14][15]
Protocol:
-
Cell Lysate Preparation: Culture and harvest cells (e.g., A549, HL-60) and prepare a native cell lysate under conditions that preserve kinase activity.
-
Inhibitor Incubation: Treat aliquots of the cell lysate with the test inhibitor at various concentrations (e.g., 0.2 µM and 1 µM) or a DMSO control for a defined period (e.g., 1 hour).
-
Probe Labeling: Add the ATP-biotin probe to each lysate and incubate to allow for covalent labeling of active kinases not occupied by the inhibitor.
-
Digestion and Enrichment: Denature the proteins, reduce and alkylate cysteine residues, and digest the proteome with trypsin. Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled kinase-specific peptides. The percentage of inhibition for each kinase is calculated by comparing the signal from the inhibitor-treated samples to the DMSO control. This generates a comprehensive selectivity profile across the kinome.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses cells, releasing ATP, which drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.[16]
Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and a DMSO control. Incubate for a specified period (e.g., 72 hours).[16]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and normalize the data to the DMSO-treated control cells. Plot the normalized values against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A high-throughput screen identifies that CDK7 activates glucose consumption in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. 66.160.205.160 [66.160.205.160]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cdk7-IN-11: A Comparative Guide to its Kinase Selectivity Profile
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its clinical utility. The following table summarizes the inhibitory activity of SY-351, a potent and selective covalent inhibitor of CDK7, against a panel of other cyclin-dependent kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase | IC50 (nM) |
| CDK7/CCNH/MAT1 | 23 |
| CDK2/CCNE1 | 321 |
| CDK9/CCNT1 | 226 |
| CDK12/CCNK | 367 |
| Table 1: Biochemical IC50 values of SY-351 against various CDK complexes. Data from Hu et al., 2019, as cited in Olson et al., 2020.[4] |
As the data indicates, SY-351 demonstrates significant selectivity for CDK7 over other closely related kinases. Further profiling of SY-351 using the KiNativ in situ platform in A549 cell lysate revealed that at a concentration of 0.2 µM, CDK7 was the only kinase inhibited by more than 50%.[4][5] At a higher concentration of 1 µM, only six other kinases, including CDK12 and CDK13, showed greater than 50% inhibition.[4]
Another selective CDK7 inhibitor, BS-181, demonstrated a cellular engagement potency for CDK7 at 450 nM, with negligible engagement of other CDK family members at concentrations under 1 µM.[6]
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile involves a variety of experimental techniques. Below are detailed protocols for two commonly employed methods.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant kinase complexes (e.g., CDK7/Cyclin H/MAT1) and a suitable substrate (e.g., a peptide containing the phosphorylation motif) are prepared in a kinase reaction buffer.
-
Compound Incubation: The kinase is pre-incubated with varying concentrations of the test inhibitor (e.g., Cdk7-IN-11) for a defined period.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration close to the Kₘ for each specific kinase.[7]
-
Reaction Quenching and Detection: After a set incubation time, the reaction is stopped. The phosphorylated substrate is then separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager. The percentage of kinase inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
KiNativ™ in situ Kinase Selectivity Profiling
This method assesses the binding of an inhibitor to kinases within a complex biological sample, such as a cell lysate, providing a more physiologically relevant measure of selectivity.
Protocol:
-
Cell Lysate Preparation: Cells are lysed to release their proteome, including the native kinases.
-
Inhibitor Incubation: The cell lysate is incubated with the test inhibitor at one or more concentrations.
-
Probe Treatment: A biotinylated, irreversible ATP-analogue probe is added to the lysate. This probe covalently labels the ATP-binding site of active kinases that are not occupied by the test inhibitor.
-
Enrichment and Digestion: Biotinylated proteins are captured using streptavidin beads, and non-biotinylated proteins are washed away. The captured proteins are then digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Interpretation: A decrease in the signal for a particular kinase in the inhibitor-treated sample compared to a vehicle control indicates that the inhibitor has bound to and protected that kinase from labeling by the probe. The percentage of inhibition is calculated based on this signal reduction.[5]
CDK7 Signaling Pathway and Inhibition
CDK7 plays a crucial role in two fundamental cellular processes: transcription and cell cycle progression.[1][8] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation and elongation.[1][8] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][9]
The diagram below illustrates the central role of CDK7 and the points of intervention by a selective inhibitor like this compound.
This dual inhibition of transcription and cell cycle progression by targeting CDK7 provides a powerful strategy for cancer therapy, particularly in tumors that exhibit transcriptional addiction or aberrant cell cycle control. The high selectivity of inhibitors like SY-351 and BS-181 for CDK7 is critical for achieving a therapeutic window and minimizing toxicities associated with the inhibition of other essential kinases.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Navigating Resistance: A Comparative Guide to Cdk7 Inhibitors in Cross-Resistance Studies
For researchers, scientists, and professionals in drug development, the emergence of resistance to targeted cancer therapies is a critical challenge. Cyclin-dependent kinase 7 (Cdk7) inhibitors have shown promise in treating various cancers, but like other targeted agents, their efficacy can be limited by acquired resistance. This guide provides an objective comparison of different Cdk7 inhibitors based on their performance in cross-resistance studies, supported by experimental data and detailed methodologies.
Two primary mechanisms of resistance to Cdk7 inhibitors have been identified: the upregulation of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, and the acquisition of mutations in the Cdk7 kinase domain, most notably the D97N mutation. Understanding how different Cdk7 inhibitors perform in the context of these resistance mechanisms is crucial for developing effective therapeutic strategies.
Performance of Cdk7 Inhibitors Against Resistance Mechanisms
The following tables summarize the in vitro efficacy of various Cdk7 inhibitors against cancer cell lines with defined resistance mechanisms. The data is presented as IC50 or GI50 values, which represent the concentration of the inhibitor required to inhibit cell viability or growth by 50%.
Covalent Cdk7 Inhibitors: THZ1 and SY-1365
Covalent inhibitors form a permanent bond with their target, which can sometimes overcome resistance mutations.
Table 1: Efficacy of Covalent Cdk7 Inhibitors in Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | Inhibitor | IC50/GI50 (nM) | Fold Resistance | Reference |
| MCF7 | Parental | THZ1 | ~80-300 | - | [1] |
| MCF7-THZ1R | ABCG2 Upregulation | THZ1 | >1000 | >3.3-12.5 | [2] |
| Kelly | Parental | THZ1 | ~2-16 | - | [2] |
| Kelly-THZ1R | ABCB1 Upregulation | THZ1 | >320 | >20-160 | [2] |
| MCF7 | CDK7-WT | THZ1 | Not specified | - | [3] |
| MCF7-CDK7-D97N | CDK7 D97N Mutation | THZ1 | No significant change | ~1 | [3] |
| 22Rv1 | Parental | SY-1365 | Potent growth inhibition | - | [3] |
| 22Rv1-SamR | CDK7 D97N Mutation | SY-1365 | Potent growth inhibition | ~1 | [3] |
| AML Cell Lines | Parental | SY-1365 | Not specified | - | [4] |
Note: Fold resistance is calculated by dividing the IC50/GI50 in the resistant cell line by that in the parental cell line.
Non-Covalent Cdk7 Inhibitors: ICEC0942 (Samuraciclib) and SY-5609
Non-covalent inhibitors bind reversibly to their target. Their efficacy can be affected by mutations that alter the binding pocket.
Table 2: Efficacy of Non-Covalent Cdk7 Inhibitors in Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | Inhibitor | IC50/GI50 (nM) | Fold Resistance | Reference |
| MCF7-ICEC0942R | ABCB1 Upregulation | ICEC0942 | Not specified | - | [5] |
| MCF7 | CDK7-WT | Samuraciclib | Not specified | - | [3] |
| MCF7-CDK7-D97N | CDK7 D97N Mutation | Samuraciclib | Significantly increased | 45.4 | [3] |
| MCF7 | CDK7-WT | SY-5609 | Not specified | - | [3] |
| MCF7-CDK7-D97N | CDK7 D97N Mutation | SY-5609 | Significantly increased | 1105 | [3] |
Key Observations from Cross-Resistance Studies
-
ABC Transporter-Mediated Resistance: Upregulation of ABCB1 and ABCG2 transporters confers resistance to both covalent (THZ1) and likely non-covalent Cdk7 inhibitors by actively pumping the drugs out of the cancer cells.[2][5] Interestingly, THZ1-resistant cells with upregulated ABCG2 remained sensitive to ICEC0942, suggesting differences in substrate specificity between the inhibitors and these efflux pumps.[5]
-
CDK7 D97N Mutation: The D97N mutation in the CDK7 kinase domain significantly reduces the sensitivity of cancer cells to non-covalent inhibitors like samuraciclib and SY-5609.[3] This is due to a reduced binding affinity of the inhibitors to the mutated kinase.[3]
-
Covalent Inhibitors Overcome D97N Mutation: Importantly, covalent inhibitors such as THZ1 and SY-1365 retain their activity against cells harboring the CDK7 D97N mutation.[3] Their ability to form a permanent bond with the target kinase appears to bypass the reduced binding affinity caused by the mutation.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in Cdk7 inhibitor action and resistance, the following diagrams have been generated using Graphviz.
Caption: CDK7's dual role in transcription and cell cycle control.
Caption: Mechanisms of resistance to Cdk7 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the cited cross-resistance studies.
Cell Viability Assay (MTT/CCK-8)
This assay is used to determine the cytotoxic effects of Cdk7 inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Cdk7 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using a dose-response curve fitting software.
Western Blotting for Phosphorylated RNA Polymerase II
This method is used to assess the on-target effect of Cdk7 inhibitors by measuring the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II.
-
Cell Lysis: Treat cells with the Cdk7 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total RNA Polymerase II and phosphorylated RNA Polymerase II (e.g., anti-phospho-Ser5 or anti-phospho-Ser7) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ABC Transporter Efflux Assay (Rhodamine 123)
This assay measures the activity of ABC transporters like ABCB1, which can efflux fluorescent substrates such as rhodamine 123.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Dye Loading: Incubate the cells with rhodamine 123 at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye accumulation.
-
Efflux Period: Wash the cells to remove excess dye and resuspend them in fresh, pre-warmed medium with or without the Cdk7 inhibitor or a known ABC transporter inhibitor (e.g., verapamil). Incubate at 37°C to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A decrease in fluorescence in the absence of an inhibitor indicates active efflux.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the Cdk7 inhibitor to that of control cells to determine if the inhibitor is a substrate or inhibitor of the ABC transporter.
Conclusion
The landscape of Cdk7 inhibitor development is continually evolving, with a clear need to address the challenge of acquired resistance. Cross-resistance studies reveal important distinctions between different classes of inhibitors. While upregulation of ABC transporters poses a challenge for both covalent and non-covalent inhibitors, the ability of covalent inhibitors to overcome resistance mediated by the CDK7 D97N mutation offers a significant therapeutic advantage. Future strategies may involve the development of next-generation inhibitors that are not substrates for ABC transporters or the use of combination therapies that include ABC transporter inhibitors. The continued investigation into the mechanisms of resistance and the performance of novel Cdk7 inhibitors will be paramount in realizing the full clinical potential of this promising class of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Cdk7-IN-11 vs. SY-1365 (Mevociclib)
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating the cell cycle and transcription.[1] This guide provides a head-to-head comparison of two notable CDK7 inhibitors: Cdk7-IN-11 and SY-1365 (also known as Mevociclib). This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
At a Glance: Key Differences
| Feature | This compound | SY-1365 (Mevociclib) |
| Primary Attribute | Potent CDK7 inhibitor with limited publicly available data. | Well-characterized, clinical-stage selective CDK7 inhibitor. |
| Development Stage | Preclinical | Phase 1 Clinical Trials (development discontinued)[2] |
| Binding Mechanism | Not explicitly stated, likely ATP-competitive. | Covalent, irreversible inhibitor.[3] |
| Reported Potency | High in biochemical assays. | Potent in biochemical, cellular, and in vivo models.[3][4] |
| Data Availability | Limited to in vitro IC50 values. | Extensive preclinical and some clinical data available.[4][5] |
Chemical Structures
A fundamental aspect of understanding any small molecule inhibitor is its chemical structure, which dictates its binding affinity, selectivity, and pharmacokinetic properties.
This compound: Information on the specific chemical structure of this compound is not widely available in the public domain.
SY-1365 (Mevociclib): The chemical structure of SY-1365 is well-documented.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and SY-1365, providing a basis for comparing their potency and efficacy.
Table 1: Biochemical Potency Against CDK7
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| This compound | Biochemical Assay | 4.2 | [6] |
| SY-1365 | Enzymatic IC50 | 22 | [3] |
| SY-1365 | Ki | 17.4 | [7] |
Table 2: In Vitro Anti-proliferative Activity
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 14.0 | [6] |
| This compound | HepG2 | Hepatocellular Carcinoma | 3.0 | [6] |
| SY-1365 | Multiple (386 cell lines) | Various | Nanomolar range | [4] |
| SY-1365 | Ovarian Carcinoma (subset) | Ovarian Cancer | <50 (in 36% of lines) | [3] |
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| This compound | Not Available | - | - | - |
| SY-1365 | Triple-Negative Breast Cancer PDX | 20mg/kg, i.v., biw | Significant tumor growth inhibition | [7] |
| SY-1365 | Ovarian Cancer PDX | Maximum tolerated dose | Responses in 52% of models | [3] |
| SY-1365 | AML Xenograft | 40mg/kg, i.v., biw | Substantial anti-tumor effects | [4] |
Mechanism of Action
Both this compound and SY-1365 target CDK7, a key regulator of transcription and cell cycle progression. CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[1] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1]
SY-1365 is a covalent inhibitor that forms an irreversible bond with a cysteine residue near the ATP-binding pocket of CDK7.[8] This covalent modification leads to sustained inhibition of CDK7's kinase activity. Preclinical studies have shown that treatment with SY-1365 leads to the downregulation of anti-apoptotic proteins like MCL1 and is particularly effective in cancer cells with low expression of BCL-XL.[4]
The precise binding mechanism of This compound has not been detailed in publicly available sources, though its high potency suggests a strong interaction with the kinase.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize CDK7 inhibitors, primarily based on studies of SY-1365.
Biochemical Kinase Assay (for IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of CDK7 by 50%.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a synthetic peptide with a phosphorylation site for CDK7)
-
Test inhibitor (this compound or SY-1365) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the kinase buffer, CDK7/Cyclin H/MAT1 complex, and the peptide substrate to the wells of a 384-well plate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-468, HepG2)
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.[9]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Test inhibitor formulated for in vivo administration (e.g., intravenous injection)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
Conclusion and Future Perspectives
This comparative guide highlights the current state of knowledge for two CDK7 inhibitors, this compound and SY-1365. SY-1365 has been extensively characterized, demonstrating potent anti-tumor activity in a range of preclinical models and has undergone Phase 1 clinical evaluation.[5] Its development, however, was discontinued.[2]
This compound, based on the limited available data, shows high biochemical potency.[6] However, a comprehensive understanding of its selectivity, cellular activity across a broader range of cancer types, in vivo efficacy, and safety profile is currently lacking in the public domain. Further preclinical studies are necessary to fully elucidate the therapeutic potential of this compound and its standing relative to other CDK7 inhibitors.
For researchers in the field, the choice between these or other CDK7 inhibitors will depend on the specific research question. For mechanistic studies requiring a well-characterized tool compound, the extensive dataset for SY-1365 provides a solid foundation. For those exploring novel chemical matter, this compound may represent an interesting starting point, with the caveat that significant further characterization is required. The continued exploration of selective and potent CDK7 inhibitors remains a promising avenue in the development of novel cancer therapeutics.
References
- 1. National Institute of Pharmaceutical R&D patents new CDK inhibitors for cancer | BioWorld [bioworld.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-11's impact on super-enhancer-driven transcription compared to other inhibitors
An objective analysis of Cdk7-IN-11's anticipated performance against leading covalent inhibitors, THZ1 and YKL-5-124, in the context of oncogenic transcription.
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs such as CDK1 and CDK2.[2][3] Concurrently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation.[4][5][6]
In many cancers, oncogenic transcription is driven by super-enhancers (SEs)—large clusters of enhancer elements that recruit high densities of transcription factors and co-activators to drive robust expression of key cell identity and oncogenes.[7][8][9] This creates a state of "transcriptional addiction," rendering cancer cells highly vulnerable to the inhibition of key transcriptional regulators like CDK7.[2][10]
This guide provides a comparative analysis of this compound's expected impact on super-enhancer-driven transcription relative to two well-characterized covalent inhibitors: THZ1 , a potent but less selective inhibitor, and YKL-5-124 , a highly selective CDK7 inhibitor. The comparison is based on their distinct mechanisms and the resulting downstream cellular effects, supported by established experimental data.
Mechanism of Action: The Significance of Selectivity
The efficacy and phenotypic outcome of CDK7 inhibition are critically dependent on the inhibitor's selectivity profile. CDK7, CDK12, and CDK13 are structurally related kinases that all play roles in regulating transcription. While CDK7 is essential for transcription initiation, CDK12 and CDK13 are primarily involved in the elongation phase, partly by phosphorylating Serine 2 (Ser2) of the Pol II CTD.
This compound , as a novel agent, is evaluated in the context of:
-
THZ1 , which acts as a multi-CDK inhibitor, covalently targeting not only CDK7 but also CDK12 and CDK13.[11]
-
YKL-5-124 , which was specifically designed for high selectivity, covalently targeting CDK7 with negligible activity against CDK12/13.[11][12]
This difference in selectivity is the primary determinant of their divergent effects on super-enhancer-driven transcription and overall cellular response.
Comparative Performance Data
The differential effects of CDK7 inhibitors are most evident when comparing their biochemical potency, impact on Pol II phosphorylation, and ultimate effect on cell fate.
Table 1: Biochemical Selectivity and Potency
| Inhibitor | Target(s) | IC50 (CDK7) | IC50 (CDK12) | IC50 (CDK13) | Binding Mode | Reference |
| THZ1 | CDK7, CDK12, CDK13 | 3.2 nM | Equipotent | Equipotent | Covalent | [5][11] |
| YKL-5-124 | CDK7 (selective) | 53.5 nM | No Inhibition | No Inhibition | Covalent | [11] |
| This compound (Projected) | CDK7 | TBD | TBD | TBD | TBD | - |
IC50 values can vary based on ATP concentration and assay conditions.
Table 2: Cellular Effects on Transcription and Cell Cycle
| Inhibitor | Pol II Ser5/7-P | Pol II Ser2-P | Super-Enhancer Gene Expression | Primary Phenotype | Reference |
| THZ1 | Strong Decrease | Strong Decrease | Strong Suppression | Apoptosis / Transcriptional Arrest | [5][10][11] |
| YKL-5-124 | No/Minor Change | No/Minor Change | No/Minor Change | G1/S Cell Cycle Arrest | [11][12][13] |
| This compound (Projected) | TBD | TBD | TBD | TBD | - |
Impact on Super-Enhancer-Driven Transcription
The profound suppression of super-enhancer-associated genes observed with THZ1 is a direct consequence of its polypharmacology.[14][15][16] By inhibiting CDK7, THZ1 disrupts transcription initiation. By co-inhibiting CDK12 and CDK13, it cripples transcription elongation. This dual blockade leads to a collapse of the transcriptional machinery at super-enhancers, resulting in the sharp downregulation of critical oncogenes like MYC and subsequent apoptosis.[14][16][17]
In stark contrast, the highly selective CDK7 inhibitor YKL-5-124 causes minimal changes to global Pol II CTD phosphorylation and has little effect on the expression of super-enhancer-associated genes.[11][12] This surprising result suggests that CDK12/13 can compensate for the loss of CDK7 activity in phosphorylating the Pol II CTD, particularly at Ser2, thereby allowing transcription elongation to proceed.[11] The primary effect of selective CDK7 inhibition is therefore not transcriptional collapse, but a robust cell cycle arrest due to the inhibition of its CAK activity.[11][12]
Experimental Protocols
To assess the performance of this compound, the following standard methodologies should be employed.
Western Blot for Phospho-Protein Analysis
This assay is critical for determining an inhibitor's effect on the phosphorylation status of CDK7 substrates.
-
Cell Lysis: Treat cancer cell lines (e.g., Jurkat for T-ALL, MDA-MB-231 for TNBC) with a dose range of this compound, THZ1, and YKL-5-124 for 2-6 hours. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with primary antibodies. Key antibodies include those against:
-
Phospho-RNA Pol II CTD (Ser2, Ser5, Ser7)
-
Total RNA Pol II
-
Phospho-CDK1 (Thr161), Phospho-CDK2 (Thr160)
-
Cleaved PARP (as a marker for apoptosis)
-
A loading control (e.g., GAPDH or Tubulin)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold standard for identifying super-enhancers and measuring changes in protein occupancy upon inhibitor treatment.
-
Cell Treatment and Crosslinking: Treat cells with the inhibitor for 6-12 hours. Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Chromatin Shearing: Lyse cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate sheared chromatin overnight with antibodies against H3K27ac (a key histone mark for active enhancers) or transcription factors of interest (e.g., BRD4, MED1). Use protein A/G magnetic beads to pull down antibody-chromatin complexes.
-
DNA Purification: Reverse crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome. Use a peak calling algorithm (e.g., MACS2) to identify regions of enrichment. Use an algorithm like ROSE to identify and rank super-enhancers based on the H3K27ac signal.[18] Compare super-enhancer profiles and associated gene expression between treated and untreated samples.
Cell Viability and Apoptosis Assays
These assays measure the ultimate biological consequence of CDK7 inhibition.
-
Cell Viability (e.g., CellTiter-Glo®): Plate cells in 96-well plates and treat with a range of inhibitor concentrations for 72 hours. Measure ATP levels as a proxy for cell viability. Calculate GI50 (concentration for 50% growth inhibition) values.
-
Apoptosis (e.g., Annexin V Staining): Treat cells for 24-48 hours. Stain with Annexin V and a viability dye (like propidium iodide) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
The comparison between the broad-spectrum inhibitor THZ1 and the selective inhibitor YKL-5-124 provides a clear framework for evaluating this compound. The data strongly indicate that profound suppression of super-enhancer-driven transcription is not a feature of selective CDK7 inhibition alone, but rather requires the combined inhibition of CDK7, CDK12, and CDK13.[11]
Therefore, to effectively target transcriptional addiction in cancers reliant on super-enhancers, a profile similar to THZ1, with potent activity against both initiation (CDK7) and elongation (CDK12/13) kinases, is likely required. Conversely, a highly selective inhibitor like YKL-5-124 is a more specific tool for inducing cell cycle arrest. The performance of this compound will be defined by its selectivity profile, which will determine whether it functions primarily as a potent anti-transcriptional agent or a specific cell cycle inhibitor.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of CDK7 inhibition to permanently arrest cancer cells - UCL Discovery [discovery.ucl.ac.uk]
- 4. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Super-enhancers in transcriptional regulation and genome organization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Super-enhancers complexes zoom in transcription in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. i-share-dpu.alma.exlibrisgroup.com [i-share-dpu.alma.exlibrisgroup.com]
- 16. CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer [dspace.mit.edu]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Cdk7-IN-11: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Cdk7-IN-11, a potent and orally active CDK7 inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous chemical waste.
Key Chemical and Safety Data
Below is a summary of the pertinent information for this compound.
| Identifier | Value | Source |
| CAS Number | 1957203-02-9 | [1] |
| Molecular Formula | C28H35N7O3 | [1] |
| Molecular Weight | 517.62 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Transport Information | Considered non-hazardous for transport (DOT, IMDG, IATA). | [1] |
Experimental Protocols: Standard Disposal Procedure for this compound
The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general hazardous waste disposal guidelines[2][3][4][5].
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible, leak-proof, with a screw-on cap).
-
Hazardous waste tag.
-
Secondary containment bin.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing this compound).
-
-
Container Preparation and Labeling:
-
Select a waste container that is in good condition and compatible with the chemical nature of this compound and any solvents used. The original container is often a suitable choice if it is not compromised[2].
-
Affix a hazardous waste tag to the container before adding any waste.
-
Clearly label the tag with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations[4]. List all constituents and their approximate concentrations.
-
-
Waste Accumulation:
-
Solid Waste:
-
Liquid Waste:
-
Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container.
-
Avoid overfilling the container; a general guideline is to fill it to no more than 90% capacity.
-
-
Keep the waste container securely capped at all times, except when adding waste[2][3].
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[2].
-
The SAA must be under the control of the laboratory generating the waste.
-
Place the primary waste container in a secondary containment bin to prevent spills[3][4]. The secondary container should be able to hold 110% of the volume of the primary container[3].
-
-
Disposal Request:
-
Once the waste container is full or has been accumulating for a specified period (e.g., one year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[2].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Never dispose of this compound down the drain or in the regular trash[6]. Due to its high toxicity to aquatic life, it is imperative to avoid its release into the environment[1].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. CDK7-IN-1|1957203-02-9|MSDS [dcchemicals.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Cdk7-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling the potent and selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, Cdk7-IN-11. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is an orally active inhibitor with high potency, making careful handling paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Procedures |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves at all times. Change gloves immediately if contaminated, torn, or after every two hours of continuous use. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Gowns should be changed immediately if contaminated. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Use chemical splash goggles that comply with ANSI Z87.1 standards. A face shield can be worn over goggles for added protection against splashes. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of the compound or when there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don the appropriate PPE (double gloves, gown, and eye protection) before opening the package in a designated containment area, such as a chemical fume hood.
-
Verify the contents against the shipping manifest.
Preparation of Solutions:
-
All handling of the powdered form of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of non-sparking laboratory equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is -20°C for the powdered form and -80°C when in solvent.[1]
Disposal Plan
All waste generated from handling this compound is considered hazardous chemical waste.
Solid Waste:
-
Includes contaminated gloves, gowns, weigh boats, and any other disposable materials.
-
Collect all solid waste in a dedicated, clearly labeled, sealed hazardous waste container.
Liquid Waste:
-
Includes unused solutions and solvent rinses.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Standard workflow for handling this compound from preparation to disposal.
Cdk7 Signaling Pathway Inhibition
Cdk7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[2][3] It achieves this by phosphorylating key proteins involved in these processes. This compound, as a potent inhibitor, disrupts these signaling cascades.
Caption: this compound inhibits the CDK7 complex, blocking downstream phosphorylation events.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
